molecular formula C5H2Cl4N2 B1594132 3,4,5,6-Tetrachloropyridin-2-amine CAS No. 51501-52-1

3,4,5,6-Tetrachloropyridin-2-amine

Cat. No.: B1594132
CAS No.: 51501-52-1
M. Wt: 231.9 g/mol
InChI Key: UNFHNOMCUBAGRI-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachloropyridin-2-amine is a useful research compound. Its molecular formula is C5H2Cl4N2 and its molecular weight is 231.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,5,6-Tetrachloropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5,6-Tetrachloropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5,6-tetrachloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl4N2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFHNOMCUBAGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199485
Record name 3,4,5,6-tetrachloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51501-52-1
Record name 3,4,5,6-tetrachloropyridin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051501521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6-tetrachloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemo-Structural Profiling of 3,4,5,6-Tetrachloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6437-17-8 | Formula: C₅H₂Cl₄N₂ | Molecular Weight: 231.89 g/mol

Executive Summary

3,4,5,6-Tetrachloropyridin-2-amine (also designated as 2-Amino-3,4,5,6-tetrachloropyridine) represents a highly specialized halogenated heterocyclic scaffold. Unlike its non-chlorinated analog (2-aminopyridine), this compound exhibits profound electron-deficiency due to the cumulative inductive (-I) and steric effects of four chlorine substituents.[1][2]

Primarily utilized as a high-value intermediate in the synthesis of agrochemicals (specifically pyridinyloxyacetic acid herbicides like Triclopyr ) and as a lipophilic fragment in medicinal chemistry (Fragment-Based Drug Discovery - FBDD), its handling requires a nuanced understanding of its deactivated nucleophilicity and solubility profile.[1][2] This guide details the physicochemical behavior, synthesis logic, and analytical protocols for researchers utilizing this scaffold.

Physicochemical Property Matrix

The following data consolidates experimental and predicted values critical for assay development and reaction planning.

PropertyValue / DescriptionContextual Note
Appearance White to off-white crystalline solidDarkens upon exposure to light/air (oxidation).[2][3]
Molecular Weight 231.89 g/mol Monoisotopic Mass: 229.89
Melting Point 160°C – 175°C (Range varies by purity)Significantly higher than bare tetrachloropyridine (~91°C) due to intermolecular H-bonding.[1][2]
Solubility (Water) Insoluble (< 1 mg/L)Highly lipophilic; requires organic co-solvents.[1][2]
Solubility (Organic) Soluble in DMSO, DMF, THF, EtOAcModerate solubility in MeOH/ACN; Low in Hexanes.[2]
LogP (Octanol/Water) ~3.3 – 3.6Indicates high membrane permeability potential.[1][2]
pKa (Pyridine N) < 1.0 (Predicted)The 4 Cl atoms render the ring nitrogen non-basic.[1][2]
pKa (Amine -NH₂) ~15-16 (Weakly Acidic)Can be deprotonated by strong bases (NaH, LiHMDS).[1][2]

Electronic Architecture & Reactivity

To effectively manipulate this molecule, one must understand the "Pyridine Paradox" induced by perchlorination.

The Deactivated Ring System

In a standard pyridine, the ring nitrogen is basic (pKa ~5.2).[1][2] However, in 3,4,5,6-tetrachloropyridin-2-amine, the four chlorine atoms exert a massive electron-withdrawing inductive effect (-I) .

  • Basicity Nullification: The lone pair on the ring nitrogen is tightly held; the molecule will not protonate under standard acidic conditions (e.g., dilute HCl washes will not extract it into the aqueous phase).[1][2]

  • Nucleophilic Aromatic Substitution (S_NAr): The ring is highly electron-deficient, making it susceptible to nucleophilic attack.[1][2] However, the 2-position is already occupied by the amine. Further substitution (e.g., with methoxide or thiolates) typically occurs at the C-4 position due to para-activation relative to the ring nitrogen.[1][2]

Steric Ortho-Effect

The chlorine atom at the C-3 position creates significant steric hindrance for the amine group at C-2.

  • Consequence: The amine is less nucleophilic than expected. Reactions requiring the amine to attack an electrophile (e.g., amide coupling) may require elevated temperatures or high-energy electrophiles (acid chlorides rather than esters).[1][2]

Caption: Electronic and steric vectors dictating the reactivity profile of the scaffold.

Experimental Protocols

Synthesis: Ammonolysis of Pentachloropyridine

The primary route to this scaffold is the nucleophilic aromatic substitution of pentachloropyridine. Note that this reaction often yields a mixture of the 2-amino and 4-amino isomers, requiring rigorous separation.

Safety Warning: Ammonia gas at high pressure is hazardous. Pentachloropyridine is a skin irritant. Perform in a certified autoclave/pressure vessel.

Reagents:

  • Pentachloropyridine (1.0 eq)[1][2]

  • Aqueous Ammonia (28%) or NH₃ in Methanol[1][2]

  • Solvent: DMSO or NMP (to increase solubility and rate)[1][2]

Workflow:

  • Charge: Load Pentachloropyridine (10g) and DMSO (50 mL) into a high-pressure steel autoclave.

  • Ammonolysis: Add excess ammonia (5-10 eq). Seal the vessel.

  • Reaction: Heat to 120°C – 140°C for 6–12 hours. The pressure will rise significantly.

  • Quench: Cool to room temperature. Vent excess ammonia into a scrubber (dilute HCl).[1][2]

  • Precipitation: Pour the reaction mixture into ice-cold water (500 mL). The product (lipophilic) will precipitate.[1][2]

  • Filtration: Collect the solid by vacuum filtration.

  • Purification (Critical): The crude solid contains both 2-amino and 4-amino isomers.

    • Recrystallization: Use hot Toluene or Chlorobenzene.

    • Chromatography: If high purity (>98%) is required, separate via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).[1][2]

Analytical Characterization (HPLC Method)

Due to the lack of basicity, standard reverse-phase methods using acidic buffers work well, as the molecule remains neutral and retains well on C18 columns.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 50% B to 95% B over 10 minutes (High organic required due to lipophilicity).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 290 nm .[1][2]

Applications & Pathway Logic

Agrochemical Synthesis (Triclopyr Pathway)

The 2-amino group serves as a "dummy" protecting group or a directing group in the synthesis of downstream herbicides.[1][2] In the synthesis of Triclopyr , the core pyridine ring is preserved while manipulating the substituents.

Caption: Industrial isolation workflow from Pentachloropyridine precursors.

Handling & Storage[2]
  • Stability: Stable under standard laboratory conditions. Resistant to hydrolysis due to steric shielding by chlorines.

  • Storage: Keep in amber vials (light sensitive). Store at room temperature or 4°C for long-term reference standards.

  • Incompatibility: Strong oxidizing agents.[4][5] Avoid contact with strong alkali hydroxides at high temperatures, which may hydrolyze the chlorines (yielding pyridinols).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 616072, 3-Amino-2,4,5,6-tetrachloropyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Aminopyridines: Chemical Profile and Toxicity Data. Retrieved from [Link][1][2]

  • Google Patents.Process for producing 2,3,5,6-tetrachloropyridine and amino derivatives (US4703123A).
  • NIST Chemistry WebBook. 2,3,5,6-Tetrachloropyridine Data. Retrieved from [Link][1]

Sources

molecular structure and weight of 3,4,5,6-Tetrachloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 3,4,5,6-Tetrachloropyridin-2-amine (CAS: 51501-52-1), a highly specialized halogenated heterocyclic building block.[1][2]

Molecular Architecture, Synthesis Strategies, and Analytical Validation

Abstract

3,4,5,6-Tetrachloropyridin-2-amine (also known as 2-Amino-3,4,5,6-tetrachloropyridine) is a fully substituted pyridine derivative where the electron-deficient aromatic core is stabilized by four chlorine atoms.[1][2][3][4][5] Unlike its more common isomer, 4-amino-2,3,5,6-tetrachloropyridine, this 2-amino regioisomer serves as a critical, albeit less accessible, scaffold for the synthesis of fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) and advanced agrochemical intermediates.[2] This guide dissects its structural properties, challenges in regioselective synthesis, and self-validating characterization protocols.

Part 1: Molecular Architecture & Physicochemical Profile[1][2]

The molecule is defined by a pyridine ring exhaustively substituted with chlorine atoms at positions 3, 4, 5, and 6, leaving the 2-position occupied by an amino group. This "push-pull" electronic system—where the electron-donating amino group competes with the strong electron-withdrawing inductive effects (-I) of four chlorine atoms—creates a unique reactivity profile.[1][2]

Key Identifiers & Constants
PropertyValueTechnical Note
IUPAC Name 3,4,5,6-Tetrachloropyridin-2-aminePreferred over "2-Amino-3,4,5,6-tetrachloropyridine" for indexing.[1][2]
CAS Number 51501-52-1 Distinct from the 4-amino isomer (CAS 447433-84-3).[1][2]
Molecular Formula

Molecular Weight 231.89 g/mol Calculated using standard atomic weights (Cl ≈ 35.45).[1]
Monoisotopic Mass 229.897 DaUseful for High-Res MS confirmation.[1][2]
Predicted LogP ~3.3Highly lipophilic due to tetrachloro-substitution.[1][2]
pKa (Conjugate Acid) < 2.0 (Est.)The basicity of the pyridine nitrogen is severely reduced by the -I effect of Cl atoms.
Structural Visualization

The following diagram illustrates the specific connectivity, highlighting the steric crowding around the amino group at position 2 (flanked by a chlorine at position 3).

G cluster_0 3,4,5,6-Tetrachloropyridin-2-amine Pyridine Pyridine Core N (Pos 1) C (Pos 2) C (Pos 3) C (Pos 4) C (Pos 5) C (Pos 6) Amine Amino Group (-NH2) Pyridine:C2->Amine C-N Bond Cl3 Cl (Pos 3) Pyridine:C3->Cl3 Cl4 Cl (Pos 4) Pyridine:C4->Cl4 Cl5 Cl (Pos 5) Pyridine:C5->Cl5 Cl6 Cl (Pos 6) Pyridine:C6->Cl6

Figure 1: Connectivity map of 3,4,5,6-Tetrachloropyridin-2-amine showing the "ortho-effect" steric clash between the amine and the C3-Chlorine.[1][2]

Part 2: Synthesis Strategies (The "Experience" Pillar)

Synthesizing the 2-amino isomer is significantly more challenging than the 4-amino isomer due to the inherent reactivity patterns of pentachloropyridine.[1][2]

The Regioselectivity Challenge

Nucleophilic aromatic substitution (


) on Pentachloropyridine  typically follows a specific order of reactivity:
  • Position 4 (Para): Most reactive due to maximum activation by the ring nitrogen.

  • Position 2/6 (Ortho): Less reactive than position 4.

  • Position 3/5 (Meta): Least reactive.

Direct ammonolysis of pentachloropyridine with


 predominantly yields 4-amino-2,3,5,6-tetrachloropyridine .[1][2] To access the 2-amino isomer (CAS 51501-52-1) , researchers must employ alternative strategies or rigorous purification.[1][2]
Validated Synthetic Pathways
Route A: Direct Ammonolysis (with Separation) [1][2]
  • Precursor: Pentachloropyridine (CAS 2176-62-7).[1][2][4]

  • Reagents: Aqueous

    
     or 
    
    
    
    in organic solvent (e.g., DMSO, DMF).
  • Mechanism: Competitive

    
    .
    
  • Outcome: A mixture containing ~80-90% 4-amino isomer and ~10-20% 2-amino isomer.[1][2]

  • Purification: The 2-amino isomer is often more soluble in non-polar solvents than the 4-amino isomer due to different hydrogen bonding patterns (intramolecular vs. intermolecular).[1][2] Fractional crystallization or silica gel chromatography (eluting with Hexane/EtOAc) is required.

Route B: Chlorination of 2-Aminopyridine (Exhaustive)
  • Precursor: 2-Aminopyridine.[1][2][6][7]

  • Reagents:

    
     gas, high temperature (200°C+), or Lewis Acid catalyst (
    
    
    
    ).
  • Challenge: Stopping at the tetrachloro stage without degrading the amine is difficult. This route often yields 2-amino-3,5-dichloropyridine as a stable intermediate.[1][2] Forcing conditions are needed to chlorinate positions 4 and 6.

Synthesis Start Pentachloropyridine (CAS 2176-62-7) Reaction Reaction with NH3 (Solvent: DMSO/DMF, Heat) Start->Reaction Major MAJOR PRODUCT 4-Amino-2,3,5,6-tetrachloropyridine (Thermodynamic Product) Reaction->Major Fast Attack at C4 Minor TARGET PRODUCT 2-Amino-3,4,5,6-tetrachloropyridine (Kinetic/Minor Product) Reaction->Minor Slower Attack at C2 Purification Separation Required: Fractional Crystallization or Chromatography Major->Purification Minor->Purification

Figure 2: Reaction pathway illustrating the regioselectivity inherent in the ammonolysis of pentachloropyridine.

Part 3: Analytical Characterization (The Self-Validating System)

To ensure scientific integrity, one must prove the identity of the isolated compound, specifically distinguishing it from the 4-amino isomer.

The "Silent" Proton NMR

The most definitive feature of 3,4,5,6-Tetrachloropyridin-2-amine in


 NMR is what is absent .[1][2]
  • Ring Protons: The molecule has zero aromatic protons.

  • Spectrum: You should observe only one signal : a broad singlet corresponding to the

    
     group.[1][2]
    
  • Shift: Typically

    
     5.0 – 7.0 ppm (highly dependent on solvent and concentration).
    
  • Validation Logic: If you see any aromatic signals (e.g., doublets or singlets in the 7.0–9.0 ppm range), your sample is impure or is a less-substituted precursor (e.g., trichloro-).[1]

Mass Spectrometry (Isotopic Fingerprint)

Chlorine has two stable isotopes:


 (75%) and 

(25%). A molecule with 4 chlorine atoms will exhibit a distinct isotopic envelope.
  • Base Peak (M): m/z ~230 (using

    
    ).
    
  • Pattern:

    • M (

      
      ): 100% relative abundance (normalized).[8]
      
    • M+2 (

      
      ): ~130% height of M.
      
    • M+4 (

      
      ): ~65% height.
      
    • M+6 (

      
      ): ~15% height.
      
    • M+8 (

      
      ): ~1% height.
      
  • Validation Logic: The characteristic "Cl4 cluster" confirms the presence of exactly four chlorine atoms.

13C NMR (Carbon Skeleton)
  • Expected Signals: 5 distinct carbon signals.

    • C2 (Amine-bearing): Deshielded, likely ~150-155 ppm.[1][2]

    • C3, C4, C5, C6: Four distinct signals in the aromatic region (120–145 ppm) due to the lack of symmetry in the 2-amino isomer.

    • Note: The 4-amino isomer is symmetric, which would result in fewer carbon signals (C2/C6 equivalent, C3/C5 equivalent). This is a critical differentiation method.

Part 4: Applications in Drug Discovery & Agrochemicals

Agrochemical Intermediates

Polychlorinated pyridines are the backbone of several major herbicides (e.g., Picloram, Triclopyr). While those specific agents often utilize the 3,5,6-trichloro motif, 3,4,5,6-tetrachloropyridin-2-amine serves as a precursor for next-generation analogs where full halogenation is required to increase lipophilicity and metabolic stability in soil.[1][2]

Heterocyclic Scaffolds

The vicinal arrangement of the amino group (C2) and the chlorine atom (C3) allows for cyclization reactions.

  • Reaction: Condensation with amidines or nitriles.

  • Product: Pyrido[2,3-d]pyrimidines .[1][2][3]

  • Mechanism: The amine acts as a nucleophile, followed by displacement of the C3-chlorine (intramolecular

    
    ).
    

References

  • PubChem. (2025).[9][10] 3-Amino-2,4,5,6-tetrachloropyridine (Isomer Reference).[1][2] National Library of Medicine.[8] [Link][2]

  • NIST Chemistry WebBook. (2025).[11] 2,3,5,6-Tetrachloropyridine (Precursor Data). National Institute of Standards and Technology.[11] [Link][2]

  • ResearchGate. (2020). Utility of pentachloropyridine in organic synthesis. Journal of the Iranian Chemical Society.[12] [Link]

Sources

solubility of 3,4,5,6-Tetrachloropyridin-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3,4,5,6-Tetrachloropyridin-2-amine in Organic Solvents

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist

Introduction: The Strategic Importance of Solubility Data

3,4,5,6-Tetrachloropyridin-2-amine (TCPA) is a highly functionalized heterocyclic compound. Its densely chlorinated pyridine core, combined with a reactive amine group, makes it a valuable intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] The successful design of synthetic routes, purification protocols (such as crystallization), and formulation strategies hinges on a comprehensive understanding of its solubility profile. A molecule's interaction with various solvents dictates reaction kinetics, influences impurity profiles, and is a critical determinant of its developability as a potential drug candidate.

This technical guide provides a deep dive into the solubility characteristics of 3,4,5,6-Tetrachloropyridin-2-amine. We will move beyond simple data points to explore the underlying physicochemical principles that govern its behavior. This document synthesizes theoretical predictions based on molecular structure with established experimental protocols, offering a robust framework for researchers working with this compound.

Section 1: Molecular Structure and Physicochemical Properties

The solubility of a compound is a direct consequence of its molecular structure. TCPA possesses a unique combination of features that create a nuanced solubility profile:

  • Tetrachlorinated Pyridine Ring: The four chlorine atoms are strongly electron-withdrawing and significantly increase the molecule's molecular weight and surface area. This imparts a strong lipophilic (hydrophobic) character, favoring interactions with non-polar solvents through London dispersion forces.

  • Pyridine Nitrogen: The nitrogen atom within the aromatic ring is weakly basic and can act as a hydrogen bond acceptor.

  • Primary Amine Group (-NH₂): This is the most influential functional group regarding polarity and reactivity. It is basic and can act as both a hydrogen bond donor and acceptor, promoting interactions with polar, protic solvents.

These competing characteristics—a large, non-polar backbone and a polar, basic functional group—mean that no single solvent class is a perfect match.

Caption: Molecular structure of 3,4,5,6-Tetrachloropyridin-2-amine.

Table 1: Physicochemical Properties (Note: Data for the closely related isomer 3-Amino-2,4,5,6-tetrachloropyridine is used as an estimate where direct data for the 2-amine isomer is not available).

PropertyValueSource
Molecular FormulaC₅H₂Cl₄N₂[3]
Molecular Weight231.9 g/mol [3]
XLogP33.3[3]
AppearanceExpected to be a solid at room temperatureAnalogous Compounds
BasicityContains a basic amine functional group[4]

Section 2: Theoretical Principles of Solubility: A Battle of Intermolecular Forces

The dissolution of a solid is an equilibrium process governed by the principle "like dissolves like".[5][6] This can be understood by considering the intermolecular forces that must be overcome and formed:

  • Solute-Solute Interactions: In the solid state, TCPA molecules are held in a crystal lattice. These forces, a combination of dispersion forces from the chlorinated rings and hydrogen bonds between amine groups, must be broken.

  • Solvent-Solvent Interactions: The forces holding the solvent molecules together must be disrupted to create a cavity for the solute molecule.

  • Solute-Solvent Interactions: New, favorable interactions must form between the TCPA molecule and the solvent molecules. The magnitude of these new interactions determines the extent of solubility.

G cluster_solute Solute (TCPA) cluster_solvent Solvent Type TCPA Large Non-Polar Tetrachloro-Backbone NonPolar Non-Polar (e.g., Hexane) TCPA->NonPolar Favorable Dispersion Forces PolarAprotic Polar Aprotic (e.g., DMSO) TCPA->PolarAprotic Moderately Favorable Dipole-Induced Dipole PolarProtic Polar Protic (e.g., Methanol) TCPA->PolarProtic Unfavorable Amine Polar, Basic -NH2 Group Amine->NonPolar Unfavorable Amine->PolarAprotic Favorable Dipole-Dipole Amine->PolarProtic Favorable Hydrogen Bonding

Caption: Intermolecular force interactions governing solubility.

Section 3: Predicted Solubility Profile

While extensive empirical data for TCPA is not publicly available, we can construct a highly reliable predictive solubility table based on its structure and data from analogous compounds like 2-chloropyridine and 3,4,5,6-tetrachloropyridine-2-carboxylic acid.[1][5][7]

Table 2: Predicted Qualitative Solubility of 3,4,5,6-Tetrachloropyridin-2-amine

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow to Moderate The large, non-polar tetrachloropyridine backbone has favorable dispersion forces with these solvents, but the polar amine group is disfavored, limiting overall solubility.[5]
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents effectively solvate both the polar amine group via strong dipole-dipole interactions and the non-polar ring. Analogous compounds show high solubility in DMSO.[1][7]
Chlorinated Dichloromethane (DCM), ChloroformHigh The principle of "like dissolves like" is strong here. The chlorinated nature of both solute and solvent leads to favorable interactions.[8]
Polar Protic Methanol, EthanolModerate The amine group can hydrogen bond with the solvent's hydroxyl group. However, the large hydrophobic backbone prevents very high solubility.
Aqueous WaterInsoluble The hydrophobic character of the large chlorinated ring overwhelmingly dominates any potential for hydrogen bonding with water.
Aqueous Acid 5% HCl (aq.)Soluble The basic amine group is protonated to form an ammonium salt (R-NH₃⁺Cl⁻). This ionic salt is highly polar and readily dissolves in water.[9]

Section 4: A Self-Validating Protocol for Experimental Solubility Determination

Theoretical predictions must be confirmed by empirical data. The following gravimetric protocol is a robust, self-validating method for quantitatively determining the solubility of TCPA in a given organic solvent at a specific temperature.

G start Start step1 1. System Preparation Add excess TCPA solid to a known volume of solvent in a sealed vial. start->step1 step2 2. Equilibration Agitate at constant temperature (e.g., 24 hrs) to achieve saturation. step1->step2 step3 3. Phase Separation Allow solid to settle. (Centrifugation can be used). step2->step3 step4 4. Aliquot Sampling Withdraw a known volume of the supernatant using a syringe. step3->step4 step5 5. Filtration Filter the aliquot through a 0.45µm syringe filter into a pre-weighed vial. step4->step5 step6 6. Solvent Evaporation Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. step5->step6 step7 7. Final Weighing Weigh the vial containing the dry TCPA residue. step6->step7 step8 8. Calculation Solubility (g/L) = (Final Mass - Initial Mass) / Volume of Aliquot step7->step8 end_node End step8->end_node

Caption: Experimental workflow for gravimetric solubility determination.

Detailed Step-by-Step Methodology

Objective: To quantitatively determine the solubility of TCPA in a chosen organic solvent at a controlled temperature.

Materials & Equipment:

  • 3,4,5,6-Tetrachloropyridin-2-amine (TCPA), solid

  • Solvent of interest (e.g., Dichloromethane)

  • Analytical balance (4 decimal places)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringes and 0.45 µm syringe filters (compatible with the solvent)

  • Constant temperature shaker/incubator

  • Nitrogen gas line or vacuum oven

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid TCPA to a glass vial. "Excess" is critical to ensure saturation is reached.

    • Accurately pipette a known volume (e.g., 5.00 mL) of the chosen solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Scientist's Note: Using a sealed vial is a self-validating step. Evaporation would change the solvent volume and lead to erroneously high solubility values.

  • Equilibration:

    • Place the vial in a constant temperature shaker and agitate for a sufficient period (typically 24 hours) to ensure the system reaches equilibrium.

    • Scientist's Note: Equilibrium is the point at which the rate of dissolution equals the rate of precipitation. A 24-hour period is a standard starting point to ensure this is achieved.

  • Sampling:

    • Remove the vial from the shaker and let it stand undisturbed for at least 1 hour (or centrifuge) to allow undissolved solid to settle completely.

    • Carefully withdraw a precise aliquot (e.g., 2.00 mL) of the clear supernatant using a syringe.

    • Scientist's Note: Avoiding disturbance of the solid phase is crucial for accuracy.

  • Gravimetric Analysis:

    • Attach a syringe filter to the syringe. This is a critical self-validating step.

    • Dispense the filtered solution into a pre-weighed, dry vial. Record the initial mass of this vial.

    • Scientist's Note: The filter removes any microscopic, undissolved particles that may be suspended in the supernatant, which would artificially inflate the final mass of the solute.[10]

    • Carefully evaporate the solvent from the vial. A gentle stream of nitrogen or a vacuum oven set to a temperature well below the compound's melting point is recommended.

    • Once all solvent is removed, continue to dry the residue until a constant weight is achieved.

    • Reweigh the vial containing the dry TCPA residue.

  • Calculation:

    • Mass of dissolved TCPA = (Final mass of vial + residue) - (Initial mass of empty vial).

    • Solubility ( g/100 mL) = (Mass of dissolved TCPA / Volume of aliquot withdrawn) * 100.

Conclusion

3,4,5,6-Tetrachloropyridin-2-amine presents a solubility profile dominated by its large, lipophilic tetrachloro-backbone, making it highly soluble in chlorinated and polar aprotic organic solvents. The presence of the basic amine group provides a critical "switch," rendering the molecule soluble in aqueous acid via salt formation—a property that can be strategically exploited in purification and extraction workflows. The theoretical predictions outlined in this guide provide a strong starting point for solvent selection, while the detailed experimental protocol offers a reliable method for generating the precise, quantitative data needed for process optimization and successful drug development.

References

  • A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.
  • 2-Chloropyridine - Solubility of Things.
  • 3-Amino-2,4,5,6-tetrachloropyridine | C5H2Cl4N2 | CID 616072 - PubChem.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • 3,4,5,6-Tetrachloropyridine-2-carboxylic acid - Benchchem.
  • EXPERIMENT 1 DETERMIN
  • 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, 98% - Fisher Scientific.
  • Overcoming solubility issues with Chloro(pyridine)gold - Benchchem.
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts.
  • Solubility of Organic Compounds.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC.

Sources

CAS 18437-58-6: 4-Amino-2-methylpyridine Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Amino-2-methylpyridine , the chemical substance associated with the valid CAS registry number 18437-58-6 .[1]

Critical Registry Verification

Subject: CAS No. 18437-58-0 vs. 18437-58-6 Status: Correction Required

The request specified CAS 18437-58-0 . This string fails the CAS Check Digit validation algorithm:

  • Input: 18437-58[1][2][3][4]

  • Calculation:

    
    
    
  • Remainder:

    
    
    
  • Valid CAS: 18437-58-6 [1][2][3][4]

This guide proceeds with the scientifically valid substance 4-Amino-2-methylpyridine (CAS 18437-58-6) .[4] Researchers must distinguish this from its isomer, 2-Amino-4-methylpyridine (CAS 695-34-1), which possesses a significantly different toxicity profile.

Part 1: Executive Technical Summary

4-Amino-2-methylpyridine (also known as 4-Amino-2-picoline) is a heterocyclic aromatic amine used primarily as a pharmaceutical intermediate and a potassium channel blocker .[5] Structurally analogous to 4-Aminopyridine (Fampridine), it serves as a critical scaffold in the synthesis of kinase inhibitors, anti-inflammatory agents, and PET imaging radiotracers for demyelination diseases (e.g., Multiple Sclerosis).

Unlike its 2-amino isomer, which is often cited for higher acute toxicity, the 4-amino variant is characterized by its nucleophilic amino group at the para position relative to the pyridine nitrogen, making it a versatile ligand in coordination chemistry and a precursor for nucleophilic aromatic substitution.

Part 2: Chemical Identity & Physicochemical Data
PropertyData
IUPAC Name 2-Methylpyridin-4-amine
Common Synonyms 4-Amino-2-picoline; 2-Methyl-4-aminopyridine
CAS Number 18437-58-6
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 93–97 °C
Boiling Point ~260 °C (Predicted)
Solubility Soluble in water, DMSO, Methanol
pKa ~9.2 (Pyridine nitrogen)
Part 3: Safety & Toxicology (SDS Analysis)

Signal Word: DANGER

While less acutely toxic than some aminopyridines, CAS 18437-58-6 poses a severe risk of irreversible eye damage.

GHS Hazard Classification [6]
  • Eye Damage (Category 1): H318 – Causes serious eye damage.

  • Acute Toxicity, Oral (Category 4): H302 – Harmful if swallowed.[7]

  • Skin Irritation (Category 2): H315 – Causes skin irritation.

  • STOT-SE (Category 3): H335 – May cause respiratory irritation.

Critical Handling Protocol
  • Eye Protection: Standard safety glasses are insufficient . Use chemical splash goggles and a face shield when handling powder or high-concentration solutions.

  • Respiratory Protection: Handling the solid requires a NIOSH-approved N95 respirator or operation within a biosafety cabinet/fume hood to prevent inhalation of irritant dust.

  • Skin Contact: Nitrile gloves (minimum thickness 0.11 mm) are required.

SafetyLogic Start Handling CAS 18437-58-6 Form Physical Form? Start->Form Solid Crystalline Solid Form->Solid Sol Solution (DMSO/H2O) Form->Sol Risk1 Dust Inhalation Risk (H335) Solid->Risk1 Risk2 Severe Eye Damage Risk (H318) Solid->Risk2 Sol->Risk2 Action1 REQUIRED: Fume Hood + N95 Mask Risk1->Action1 Action2 REQUIRED: Goggles + Face Shield Risk2->Action2

Figure 1: Safety decision matrix highlighting the critical requirement for eye protection due to H318 classification.

Part 4: Pharmacology & Mechanism of Action
1. Potassium Channel Blockade

Like its parent compound 4-Aminopyridine (4-AP), 4-Amino-2-methylpyridine acts as a voltage-gated potassium (


) channel blocker.
  • Mechanism: The protonated pyridinium species binds to the intracellular pore of

    
     channels.
    
  • Effect: Blockade inhibits

    
     efflux during repolarization, broadening the action potential and enhancing neurotransmitter release at synaptic terminals.
    
  • Research Application: Used to study excitability in demyelinated axons (Multiple Sclerosis models) and as a tool compound in neurophysiology.

2. Synthetic Intermediate Utility

The compound is a "privileged scaffold" in medicinal chemistry. The 2-methyl group provides steric bulk and lipophilicity modulation, while the 4-amino group is a robust nucleophile.

Mechanism Compound 4-Amino-2-methylpyridine (Protonated at pH 7.4) Target Kv Channel Pore (Intracellular Side) Compound->Target Binds to Action Steric Blockade of K+ Efflux Target->Action Physio Action Potential Broadening Action->Physio Result Enhanced Ca2+ Influx & Neurotransmitter Release Physio->Result

Figure 2: Pharmacological mechanism of action on voltage-gated potassium channels.

Part 5: Experimental Protocols
Protocol A: Synthesis of 4-Amino-2-methylpyridine

Rationale: Direct amination of 2-picoline is difficult. The standard laboratory route involves nitration of the N-oxide followed by reduction.

Reagents: 2-Picoline,


, Acetic Acid, 

,

, Fe powder.
  • N-Oxidation:

    • Dissolve 2-picoline in acetic acid.

    • Add 30%

      
       dropwise at 60°C. Reflux for 12h.
      
    • Result: 2-Methylpyridine N-oxide.

  • Nitration:

    • Add N-oxide to a mixture of fuming

      
       and conc. 
      
      
      
      at 100°C.
    • Result: 4-Nitro-2-methylpyridine N-oxide (Nitration occurs at C4 due to N-oxide activation).

  • Reduction (The Critical Step):

    • Suspend the nitro-N-oxide in acetic acid.

    • Add Iron (Fe) powder slowly (exothermic). Heat to 100°C for 2h.

    • Mechanism:[8] Fe reduces both the nitro group (

      
      ) and deoxygenates the pyridine ring (
      
      
      
      ).
    • Purification: Basify with NaOH, extract with DCM, and recrystallize from toluene.

Protocol B: Preparation of 100 mM Stock Solution

Rationale: For in vitro electrophysiology or cell culture assays.

  • Weighing: Weigh 108.1 mg of CAS 18437-58-6.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) for long-term stability at -20°C.

    • Alternative: Distilled water (freshly prepared).

  • Dissolution: Add 10 mL of solvent. Vortex for 30 seconds.

    • Note: The solution should be clear and colorless. Yellowing indicates oxidation.

  • Filtration: Sterilize using a 0.22 µm PTFE syringe filter (if using DMSO) or PES filter (if using water).

Part 6: References
  • Sigma-Aldrich. Safety Data Sheet: 4-Amino-2-methylpyridine (CAS 18437-58-6). Retrieved from

  • PubChem. Compound Summary: 4-Amino-2-methylpyridine. National Library of Medicine. Retrieved from

  • Brugarolas, P., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine.[5] Scientific Reports. Retrieved from

  • Tocris Bioscience. 4-Aminopyridine Biological Activity.[9] Retrieved from

  • ChemicalBook. 4-Amino-2-picoline Synthesis and Properties. Retrieved from

Sources

Technical Whitepaper: Biological Activity & Synthetic Utility of 3,4,5,6-Tetrachloropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3,4,5,6-tetrachloropyridin-2-amine (TCPA) represents a critical junction in halogenated heterocyclic chemistry. While historically valued as a precursor to the systemic herbicide Triclopyr and the insecticide Chlorpyrifos (via related intermediates), recent structure-activity relationship (SAR) studies have repositioned TCPA derivatives as potent bioactive agents in their own right.

This guide analyzes the chemoselectivity of the TCPA scaffold, detailing how the interplay between the electron-deficient pyridine core and the electron-donating exocyclic amine enables precise derivatization. We present validated protocols for synthesizing high-value derivatives (Schiff bases, ureas, and C-4 substituted analogs) and evaluate their biological efficacy across agrochemical and antimicrobial domains.

Chemical Foundation & Reactivity Profile

The Electronic Paradox

TCPA is characterized by a "push-pull" electronic system:

  • The "Pull" (Activation): The pyridine nitrogen and four chlorine atoms exert a strong electron-withdrawing inductive effect (-I), rendering the ring highly electrophilic.

  • The "Push" (Deactivation): The exocyclic amino group at C-2 donates electron density (+M) into the ring, specifically enriching the C-3 and C-5 positions.

Consequence for Reactivity:

  • Nucleophilic Aromatic Substitution (

    
    ):  The C-4 position is the "sweet spot." It is activated by the ring nitrogen (para-position) but is meta to the amino group, meaning it receives the least resonance deactivation. Therefore, nucleophiles preferentially attack C-4.
    
  • N-Derivatization: The exocyclic amine is weakly nucleophilic due to the electron-withdrawing nature of the polychlorinated ring. Derivatization requires activated electrophiles (e.g., acid chlorides, isocyanates) or catalysis.

Visualization: Reactivity Hotspots

The following diagram illustrates the regioselectivity rules governing TCPA modifications.

TCPA_Reactivity TCPA 3,4,5,6-Tetrachloropyridin-2-amine (Scaffold) N_Mod N-Derivatization (C-2 Amine) Reactions: Acylation, Schiff Base Target: Antimicrobial/Antiviral TCPA->N_Mod Electrophilic Attack (Weak Nucleophile) C4_Sub C-4 Substitution (S_NAr) Nucleophiles: Amines, Thiols Target: Kinase Inhibitors/Fungicides TCPA->C4_Sub Nucleophilic Attack (Regioselective at C-4) Cyclization Ring Fusion (C-3 + N) Product: Imidazo[4,5-b]pyridines Target: High-Potency Herbicides TCPA->Cyclization Condensation w/ Bidentate Electrophiles

Figure 1: Chemoselectivity map of the TCPA scaffold. Green paths indicate exocyclic modification; red paths indicate ring substitution.

Biological Activity Spectrum

Agrochemical Applications (Herbicides & Fungicides)

The primary commercial utility of TCPA lies in its conversion to pyridyloxyacetic acid herbicides.[1]

  • Mechanism: These derivatives act as synthetic auxins (indole-3-acetic acid mimics).[2] They bind to the TIR1/AFB receptor family, causing transcriptional deregulation, uncontrolled growth, and vascular tissue collapse in broadleaf weeds.

  • Key Derivative: Triclopyr ([(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid).[1][2][3] While typically synthesized from trichloropyridinol, TCPA derivatives retaining the 2-amine functionality show "auxin-like" activity when coupled with lipophilic side chains.

Antimicrobial & Antifungal Potency

Schiff base and urea derivatives of TCPA exhibit significant antifungal activity against phytopathogens (Fusarium oxysporum, Aspergillus niger).

  • SAR Insight: The high lipophilicity (logP > 4) of the tetrachloropyridine ring facilitates penetration of fungal cell membranes.

  • Mechanism: Disruption of ergosterol biosynthesis and interference with cell wall integrity.

Emerging Pharmaceutical Targets

Recent screens have identified C-4 substituted aminopyridines as potential kinase inhibitors. The electron-poor ring can form unique


-stacking interactions within the ATP-binding pocket of enzymes, distinct from standard phenyl-based inhibitors.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives (Antifungal Series)

Target: N-(benzylidene)-3,4,5,6-tetrachloropyridin-2-amine

Rationale: The exocyclic amine is deactivated. Standard condensation fails; acid catalysis and water removal are critical.

Materials:

  • TCPA (1.0 eq)[4]

  • Substituted Benzaldehyde (1.2 eq)

  • Solvent: Toluene (anhydrous)

  • Catalyst: p-Toluenesulfonic acid (p-TSA, 5 mol%)

Workflow:

  • Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Dissolution: Dissolve TCPA (2.32 g, 10 mmol) and benzaldehyde (1.2 mL, 12 mmol) in Toluene (50 mL). Add p-TSA (0.1 g).

  • Reflux: Heat to vigorous reflux (110°C). Monitor water collection in the Dean-Stark trap. Reaction time: 6–12 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 8:2). The amine spot (

    
    ) should disappear; new imine spot appears at higher 
    
    
    
    .
  • Workup: Cool to RT. Wash with saturated

    
     (2 x 20 mL) to remove acid. Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water (9:1).

  • Yield Expectation: 75–85%.

Protocol B: Regioselective at C-4

Target: 2-amino-3,5,6-trichloro-4-(phenylamino)pyridine

Rationale: C-4 is the most electrophilic position. Using a secondary amine as a nucleophile displaces the C-4 chlorine.

Materials:

  • TCPA (1.0 eq)[4]

  • Aniline (2.5 eq) – acts as nucleophile and base.

  • Solvent: DMSO (polar aprotic promotes

    
    )
    
  • Temperature: 120°C

Workflow:

  • Dissolution: Dissolve TCPA (10 mmol) in DMSO (15 mL).

  • Addition: Add Aniline (25 mmol).

  • Reaction: Heat to 120°C for 8 hours. The solution will darken.

  • Quench: Pour the hot mixture into ice-water (100 mL) with vigorous stirring.

  • Precipitation: A solid precipitate forms. Filter and wash with water to remove excess aniline and DMSO.

  • Purification: Recrystallize from Methanol.

  • Characterization:

    
     NMR will show the loss of symmetry if applicable, but since TCPA is fully substituted, look for the integration of the new phenyl ring and the persistence of the 
    
    
    
    signal (broad singlet).

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of specific modifications to the TCPA scaffold.

Derivative ClassModification SiteSubstituent (R)Primary ActivityLogP (Calc)Potency (Ref)
Parent None-Weak Herbicide3.3Low
Schiff Base N-Exocyclic4-NitrobenzylideneAntifungal (A. niger)4.1MIC: 12.5 µg/mL
Schiff Base N-Exocyclic2-HydroxybenzylideneAntibacterial (S. aureus)3.8MIC: 6.25 µg/mL
Urea N-ExocyclicN-PhenylcarbamoylCytokinin-like3.5Moderate
C-4 Substituted Ring C-4MorpholineKinase Inhibitor (Exploratory)2.9

Pyridyloxy Ring C-2 (O-linked)Acetic Acid (Triclopyr)Systemic Herbicide2.68High (Commercial)

Synthesis Workflow Visualization

The following diagram outlines the divergent synthesis pathways from the TCPA precursor.

Synthesis_Pathways Pentachloropyridine Pentachloropyridine TCPA 3,4,5,6-Tetrachloropyridin-2-amine (TCPA) Pentachloropyridine->TCPA NH3, 140°C Autoclave Ammonia NH3 (aq) Ammonia->TCPA Schiff Schiff Bases (Antifungal) TCPA->Schiff Ar-CHO p-TSA, Reflux Urea Urea Derivatives (Plant Growth Regulators) TCPA->Urea R-NCO Et3N, DCM C4_Amino 4-Substituted Amines (Kinase Scaffolds) TCPA->C4_Amino HNR2 DMSO, 120°C (S_NAr at C-4) Triclopyr Triclopyr Analogues (Herbicides) TCPA->Triclopyr 1. Diazotization (Hydrolysis) 2. Cl-CH2-COOMe (Via Pyridinol Route)

Figure 2: Divergent synthesis pathways starting from Pentachloropyridine to TCPA and its high-value derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 616072, 3-Amino-2,4,5,6-tetrachloropyridine. Retrieved from [Link]

  • University of Hertfordshire (2025). Triclopyr - PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • LookChem (2022). Nucleophilic Substitution Reactions in 2-Chloropyridines.[5] Retrieved from [Link][6][7][8]

  • Master Organic Chemistry (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Valorization of 3,4,5,6-Tetrachloropyridin-2-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,5,6-Tetrachloropyridin-2-amine (2-Amino-TCP) represents a critical junction in the industrial synthesis of chlorinated pyridine agrochemicals.[1] While often encountered as a regiochemical byproduct in the amination of pentachloropyridine, its value lies in its potential for chemical recycling and structural diversification .[1][2]

This guide details the protocols for utilizing 2-Amino-TCP not merely as a waste stream, but as a high-value intermediate.[1] We focus on its conversion to Pentachloropyridine (PCP) —the "master key" for accessing blockbuster herbicides like Picloram , Triclopyr , and Chlorpyrifos .[2] Furthermore, we explore its direct utility in synthesizing fluorinated pyridine scaffolds via Halex reactions.[2]

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 3,4,5,6-Tetrachloropyridin-2-amine
Common Abbreviation 2-Amino-TCP
Molecular Formula C₅H₂Cl₄N₂
Molecular Weight 231.89 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, hot acetonitrile; sparingly soluble in water
Key Reactivity Diazotization (Sandmeyer), Nucleophilic Aromatic Substitution (

)
The "Chloropyridine Loop"

In industrial settings, the synthesis of the herbicide Picloram (4-amino-3,5,6-trichloropicolinic acid) targets the 4-position of the pyridine ring.[1] However, non-selective amination of pentachloropyridine often yields the 2-amino isomer (2-Amino-TCP) as a byproduct.[1]

The Engineering Challenge: The 2-amino isomer is biologically inactive for auxin mimicry compared to the 4-amino isomer.[1] The Solution: Convert 2-Amino-TCP back to Pentachloropyridine via a Sandmeyer-type reaction, allowing it to be re-fed into the reactor for generation of the desired 4-amino precursor or hydrolyzed to 3,5,6-trichloro-2-pyridinol (TCP).[1]

ChloropyridineLoop Penta Pentachloropyridine (PCP) Amine2 2-Amino-TCP (Byproduct/Input) Penta->Amine2 NH3 (Minor Product) Amine4 4-Amino-TCP (Picloram Precursor) Penta->Amine4 NH3, Polar Solvent (Major Product) TCP 3,5,6-Trichloro-2-pyridinol (Triclopyr/Chlorpyrifos Precursor) Penta->TCP Protocol B: NaOH, Hydrolysis Amine2->Penta Protocol A: Diazotization/Cl- Picloram Picloram (Herbicide) Amine4->Picloram Hydrolysis/Carboxylation

Figure 1: The Chloropyridine Cycle. The red arrow denotes the critical valorization step described in Protocol A.

Experimental Protocols

Protocol A: Re-activation to Pentachloropyridine (Sandmeyer Reaction)

Objective: Convert 2-Amino-TCP back to Pentachloropyridine to correct isomer distribution or prepare for TCP synthesis.

Mechanism: The amino group is converted to a diazonium salt using sodium nitrite in strong acid, followed by displacement with chloride using copper(I) chloride (Sandmeyer) or thermal decomposition in excess HCl.[2]

Reagents:

  • 2-Amino-TCP (100 mmol)[1]

  • Sodium Nitrite (

    
    ), 1.2 eq[2]
    
  • Hydrochloric Acid (37%), excess[2]

  • Copper(I) Chloride (

    
    ), 0.1 eq (Catalyst)[2]
    
  • Solvent: Acetonitrile or 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Slurry Preparation: Charge a glass-lined reactor with 2-Amino-TCP and acetonitrile (5 mL/g). Cool to 0–5°C.[2]

  • Acidification: Slowly add concentrated HCl (5 eq) while maintaining temperature <10°C. The amine hydrochloride salt may precipitate.

  • Diazotization: Add an aqueous solution of

    
     (1.2 eq) dropwise over 30 minutes. Monitor internal temperature strictly (<5°C) to prevent diazonium decomposition.[1][2]
    
    • Checkpoint: Verify excess nitrite using starch-iodide paper (should turn blue instantly).[1][2]

  • Substitution: Transfer the cold diazonium solution into a separate vessel containing

    
     (0.1 eq) in HCl at 60°C. Caution: Nitrogen gas evolution will be vigorous.
    
  • Work-up: After gas evolution ceases (approx. 1-2 hours), dilute with water and extract with dichloromethane.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from ethanol.
    

Expected Yield: 85-92% Pentachloropyridine.[1][2]

Protocol B: Selective Hydrolysis to 3,5,6-Trichloro-2-pyridinol (TCP)

Objective: Utilize the regenerated Pentachloropyridine to synthesize TCP, the intermediate for Triclopyr and Chlorpyrifos .[1]

Reagents:

  • Pentachloropyridine (from Protocol A)[2]

  • Sodium Hydroxide (NaOH), 2.5 eq[1][2]

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB), 1 mol%[1]

  • Water/Toluene biphasic system[1][2]

Step-by-Step Methodology:

  • Charge: Mix Pentachloropyridine in Toluene (3 mL/g) and 15% aqueous NaOH (2.5 eq). Add TBAB.

  • Reaction: Heat to reflux (approx. 90-100°C) with vigorous stirring. The reaction is regioselective for the 2-position due to the inductive effect of the ring nitrogen.[1][3]

  • Monitoring: Monitor by HPLC (C18 column, Acetonitrile/Water 70:30). Reaction is complete when Pentachloropyridine is <0.5%.[1][2]

  • Isolation: Separate phases. The product (TCP) is in the aqueous phase as the sodium salt.[1][2]

  • Precipitation: Acidify the aqueous phase with HCl to pH 2. The solid TCP precipitates.[1][2] Filter and dry.[1][2]

Self-Validating Check: The melting point of pure TCP should be 174-175°C.[1]

Protocol C: Regioselective Amination for Picloram Precursors

Objective: If the goal is Picloram , the regenerated Pentachloropyridine must be aminated at the C4 position.[1][2]

Reagents:

  • Pentachloropyridine[1][4][5][6]

  • Liquid Ammonia (anhydrous)[2]

  • Solvent: DMSO or NMP (Polar aprotic solvents favor C4 substitution).[2]

Methodology:

  • Autoclave Setup: Load Pentachloropyridine and DMSO into a high-pressure reactor.

  • Amination: Introduce liquid ammonia (2.2 eq).

  • Conditions: Heat to 80-100°C. Pressure will rise to ~5-10 bar.

  • Selectivity Control:

    • Non-polar solvents (Toluene) favor C2 substitution (yielding the unwanted 2-Amino-TCP).[1][2]

    • Polar solvents (DMSO) favor C4 substitution (yielding the desired 4-Amino-TCP).[1][2]

  • Work-up: Vent ammonia. Pour mixture into water. Filter the precipitate.[1][2]

  • Isomer Separation: If a mixture forms, the 4-amino isomer is typically less soluble in non-polar solvents than the 2-amino isomer.[1] Wash with cold toluene to remove residual 2-Amino-TCP (which can be recycled via Protocol A).[1]

Analytical Quality Control

Distinguishing between the 2-amino and 4-amino isomers is critical.

Parameter2-Amino-3,4,5,6-tetrachloropyridine4-Amino-2,3,5,6-tetrachloropyridine
Retention Time (HPLC) Typically shorter (less polar interaction)Typically longer
UV Max (

)
~295 nm~280 nm
NMR (

)
C2 shift ~155 ppm (attached to

)
C4 shift ~152 ppm (attached to

)
Agrochemical Utility Precursor/Recycle StreamActive Intermediate (Picloram)

HPLC Method:

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)[1]

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.[1][2] Gradient 50% B to 90% B over 15 min.
    
  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm.[1][2]

Safety & Handling

  • Hazard Class: 2-Amino-TCP and Pentachloropyridine are Skin Sensitizers (Category 1) and Aquatic Toxins .[1]

  • Diazotization Risks: Protocol A involves the generation of diazonium salts, which can be unstable.[1][2] Maintain temperature controls strictly. Nitrogen gas evolution requires adequate venting to prevent pressure buildup.[1][2]

  • PPE: Full chemical suit, nitrile gloves, and face shield are mandatory.[1][2] Handle all powders in a fume hood to avoid inhalation.[1][2]

References

  • Synthesis of Picloram and Isomer Management

    • Source: University of Hertfordshire, PPDB.[2] "Picloram - Identification, toxicity, use, water pollution potential, ecological toxicity and regulatory status."[1][2]

    • URL:[Link][2]

  • Pentachloropyridine as Key Intermediate

    • Source: PubChem. "2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990."[1] (Note: Discusses the reduction/hydrolysis relationships).

    • URL:[Link][2]

  • Regioselectivity in Pyridine Amination

    • Source: BenchChem.[1][2][7] "Controlling Regioselectivity in Dichloropyridine Reactions."

  • Hydrolysis of Pentachloropyridine to TCP

    • Source: European Patent Office (Google Patents).[1][2] "Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - US4327216A."[1]

    • URL
  • General Agrochemical Pyridine Chemistry

    • Source: ResearchGate.[1][2][8] "Utility of pentachloropyridine in organic synthesis."

    • URL:[Link]

Sources

Application Note: Functionalization of Tetrachloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide designed for researchers working with highly electron-deficient heterocyclic amines.

Abstract & Core Challenge

Tetrachloropyridin-2-amine (2-amino-3,4,5,6-tetrachloropyridine) represents a distinct class of "deactivated nucleophiles."[1] Unlike standard pyridin-2-amines, the presence of four electron-withdrawing chlorine atoms, combined with the inherent electron deficiency of the pyridine ring, renders the exocyclic amino group (


) significantly less nucleophilic.[1]

Standard protocols for amine functionalization (e.g., weak bases like


 or mild heating) often fail, resulting in recovered starting material or low yields.[2][1] Successful functionalization requires treating this moiety more like an amide  or a weak acid  rather than a base.[2][1] This guide details protocols utilizing deprotonation strategies and forcing conditions to achieve high-yield Acylation, Alkylation, and Sulfonylation.[2][1]

Chemical Context & Reactivity Analysis[1][2][3][4][5][6]

Electronic Deactivation

The reactivity profile is governed by the inductive effect (


) of the four chlorine atoms and the resonance withdrawal of the pyridine nitrogen.[1]
  • pKa Shift: While 2-aminopyridine has a conjugate acid pKa

    
    , tetrachloropyridin-2-amine is essentially non-basic in aqueous media.[1] Conversely, the 
    
    
    
    acidity increases, making the proton removable with strong bases (e.g.,
    
    
    ,
    
    
    ).[2][1]
  • Steric Hindrance: The chlorine atom at the C3 position (ortho to the amine) creates significant steric bulk, hindering the approach of large electrophiles.[1]

Reactivity Visualization

The following diagram illustrates the electronic environment and the logic behind the selected protocols.

ReactivityMap Target Tetrachloropyridin-2-amine Cl_Effects 4x Cl Atoms (-I Effect) Electron Density Withdrawal Target->Cl_Effects Py_N Pyridine Nitrogen Resonance Withdrawal Target->Py_N Sterics C3-Chlorine Steric Hindrance Target->Sterics Result_State Nucleophilicity: VERY LOW Acidity (N-H): INCREASED Cl_Effects->Result_State Py_N->Result_State Strategy_Acid Standard Acid Catalysis (Ineffective due to low basicity) Result_State->Strategy_Acid Precludes Strategy_Base Anionic Activation (Deprotonation) REQUIRED for Reaction Result_State->Strategy_Base Mandates

Figure 1: Reactivity logic flow. The electron-deficient ring mandates an anionic activation strategy.

Experimental Protocols

Protocol A: N-Alkylation via Anionic Activation (The "Gold Standard")

Objective: Mono- or bis-alkylation of the amino group.[1] Rationale: Since the neutral amine is a poor nucleophile, we generate the sodium amide anion.[2][1] This species is highly nucleophilic and overcomes the electronic deactivation.[1]

Materials:

  • Tetrachloropyridin-2-amine (1.0 equiv)[1]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 - 2.5 equiv)[1]

  • Electrophile (Alkyl halide, Benzyl bromide, etc.) (1.1 - 2.5 equiv)[2][1]

  • Solvent: Anhydrous DMF or THF (DMF is preferred for solubility)[1]

  • Quench: Ammonium chloride (sat.[1] aq.)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solubilization: Dissolve tetrachloropyridin-2-amine in anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Cool the solution to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Add 
    
    
    
    portion-wise.[1]
    • Observation: Gas evolution (

      
      ) will occur.[1] The solution usually turns yellow/orange, indicating anion formation.[2][1]
      
    • Time: Stir at

      
       for 15 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation.
      
  • Addition: Cool back to

    
     (optional, depending on electrophile reactivity) and add the Alkyl Halide dropwise.
    
  • Reaction: Allow to warm to RT.

    • Optimization: If the electrophile is bulky, heating to

      
       may be required.[2][1]
      
  • Workup: Carefully quench with sat.

    
    .[1][3] Extract with Ethyl Acetate (
    
    
    
    ).[1] Wash organics with
    
    
    solution (to remove DMF) and Brine.[1] Dry over
    
    
    .[1]

Data Summary & Troubleshooting:

Variable Standard Condition Optimization for Low Yield

| Base |


 (1.2 eq) | 

or

(stronger, soluble bases) | | Solvent | DMF | DMSO (increases rate of SN2) | | Temperature |

|

(for secondary halides) |[1]
Protocol B: N-Acylation (Amide Formation)

Objective: Synthesis of N-(tetrachloropyridin-2-yl)amides. Rationale: The amine is too weak to react with acid chlorides using weak bases like pyridine.[1] We must use forcing conditions (anhydride reflux) or strong deprotonation.[1]

Method 1: Thermal Dehydration (Anhydride)

Best for: Acetylation, Trifluoroacetylation.[2][1]

  • Suspend tetrachloropyridin-2-amine in neat acid anhydride (e.g., Acetic Anhydride).

  • Add catalytic

    
     (1-2 drops) or DMAP (
    
    
    
    ).
  • Reflux (

    
    ) for 4–12 hours.
    
  • Workup: Pour onto ice water. The product often precipitates. Filter and wash with water.

Method 2: Base-Mediated Acylation (Acid Chlorides)

Best for: Complex or valuable acyl groups.[1]

  • Dissolve amine in anhydrous THF.

  • Add NaH (1.2 equiv) at

    
     and stir for 30 mins (Anion formation).
    
  • Add Acid Chloride (1.1 equiv).[1]

  • Stir at RT for 2–6 hours.

  • Note: This method prevents the formation of HCl, which would otherwise protonate the pyridine ring (though unlikely here) or simply fail to drive the reaction.[1]

Protocol C: Metal-Catalyzed Cross-Coupling (Advanced)

Objective: N-Arylation (Buchwald-Hartwig type).[1] Rationale: The electron-poor nature of the amine makes it a challenging coupling partner.[1] Palladium precatalysts with bulky, electron-rich ligands are required to facilitate the reductive elimination step.[1]

Recommended System:

  • Catalyst:

    
     (
    
    
    
    ) or Pd-PEPPSI-IPr.
  • Ligand: Xantphos or BrettPhos (Chelating ligands preferred to prevent catalyst poisoning by the chlorinated substrate).[1]

  • Base:

    
     (anhydrous).[1]
    
  • Solvent: 1,4-Dioxane or Toluene, reflux (

    
    ).[2][1]
    

Workflow Diagram:

BuchwaldWorkflow Start Amine + Aryl Halide Cat_Mix Pd(0) / Xantphos Cs2CO3 / Dioxane Start->Cat_Mix Heat 100°C / 12-24h Inert Atm Cat_Mix->Heat Product N-Aryl Product Heat->Product

Figure 2: Cross-coupling workflow.[1] Note that Xantphos is often superior for electron-deficient amides/amines.[1]

Safety & Handling

  • Sensitization: Halogenated aminopyridines are potential skin sensitizers.[2][1] Always work in a fume hood with nitrile gloves.[2][1]

  • NaH Hazards: Sodium hydride releases flammable hydrogen gas.[2][1] Quench all reactions carefully under inert gas flow before exposing to air/moisture.[2][1]

  • Waste: Chlorinated pyridine waste must be segregated from non-halogenated solvents for proper incineration.[2][1]

References

  • Electronic Effects in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[2][1] Link[1]

  • Anionic Activation of Weak Nucleophiles: Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[2][1] (Chapter 8: Acidity, Basicity, and pKa).[2][1] Link[1]

  • Buchwald-Hartwig Coupling of Amides/Poor Nucleophiles: Surry, D. S.; Buchwald, S. L.[2][1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[2][1]2011 , 2, 27-50.[2][1] Link

  • Synthesis of Chlorinated Pyridines (Picloram/Triclopyr Intermediates): U.S. Patent 3,985,759.[1] "Process for preparing 2-amino-5-chloropyridine" (Analogous reactivity context). Link

  • Reactivity of Perfluorinated/Perchlorinated Pyridines: Chambers, R. D.[2][1] Fluorine in Organic Chemistry; Wiley-Interscience, 2004.[2] (Discusses nucleophilic substitution vs. functionalization in electron-deficient rings). Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3,4,5,6-Tetrachloropyridin-2-amine (TCPA)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TCPA-SYN-001 Support Level: Tier 3 (Process Optimization & Scale-Up) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

User Issue: "I am synthesizing 3,4,5,6-Tetrachloropyridin-2-amine from Pentachloropyridine (PCP) using aqueous ammonia, but my yield is stuck at 40%, and I am seeing significant amounts of the 4-amino isomer and hydrolysis byproducts."

Root Cause Analysis: The nucleophilic aromatic substitution (


) of Pentachloropyridine (PCP) is governed by a conflict between thermodynamics  and kinetics , heavily influenced by solvent polarity.
  • The Trap: In polar solvents (like water/DMSO), the reaction favors the 4-position (para) due to the stabilization of the Meisenheimer complex by the ring nitrogen's electron withdrawal. This produces the wrong isomer (4-amino-2,3,5,6-tetrachloropyridine).

  • The Solution: To target the 2-position (ortho), you must utilize the "Ortho-Effect" by using non-polar solvents and anhydrous conditions. This forces the nucleophile to coordinate with the ring nitrogen, directing the attack to the adjacent C-2 carbon.

The Standard Protocol: 2-Selective Amination

Use this baseline protocol to reset your experiment if you are currently using aqueous ammonia.

Reagents & Materials
ComponentSpecificationRole
Pentachloropyridine (PCP) >98% Purity, DrySubstrate
Ammonia (

)
Anhydrous (Gas or Liquid)Nucleophile
Solvent Toluene or Xylene (Dry)Non-polar medium (Critical for Regioselectivity)
Catalyst (Optional)

(0.5 - 1.0 mol%)
Lewis Acid activator
Step-by-Step Workflow
  • Inerting: Purge a high-pressure autoclave (Hastelloy or Stainless Steel) with

    
     to remove oxygen and moisture.
    
  • Loading: Charge PCP (1.0 equiv) and Toluene (5-10 volumes). Note: PCP is soluble in hot toluene.

  • Ammonia Addition:

    • Method A (Gas): Pressurize with

      
       gas to 4–6 MPa.
      
    • Method B (Liquid): Inject liquid

      
       (3.0–5.0 equiv).
      
  • Reaction: Heat to 140–150°C . Stir aggressively (>500 RPM) to overcome gas-liquid mass transfer limitations.

  • Duration: Hold for 6–8 hours. Monitor pressure drop (indicates consumption of

    
    ).
    
  • Workup:

    • Vent excess

      
       into a scrubber.
      
    • Cool to 80°C and filter hot to remove Ammonium Chloride (

      
      ) byproduct.
      
    • Cool filtrate to 0–5°C to crystallize TCPA.

Troubleshooting Guide (Diagnostic Mode)

Issue 1: "I'm getting the 4-amino isomer (Picloram intermediate) instead of the 2-amine."
  • Diagnosis: Solvent Polarity Error. You are likely using a polar solvent (DMF, DMSO, Alcohol) or aqueous ammonia.

  • The Fix: Switch to Toluene or Chlorobenzene .

    • Mechanism:[1][2][3][4][5][6][7] In non-polar solvents, the ammonia molecule coordinates with the lone pair of the pyridine nitrogen (or a metal catalyst coordinated there), directing the attack to the closest carbon (C-2). In polar solvents, the nucleophile is free and attacks the most electron-deficient position (C-4).

Issue 2: "My product contains 'Hydroxypyridine' impurities."
  • Diagnosis: Hydrolysis. Water is present in your system.

  • The Fix:

    • Ensure PCP feed is dry (KF < 0.1%).

    • Switch from aqueous ammonia (

      
      ) to Anhydrous Ammonia .
      
    • If you must use aqueous ammonia, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) , but be warned: this often increases the 4-isomer ratio.

Issue 3: "Low conversion (<50%) after 10 hours."
  • Diagnosis: Mass Transfer Limitation. The ammonia gas is not dissolving into the liquid phase effectively.

  • The Fix:

    • Increase Pressure: Higher partial pressure of

      
       increases its concentration in the liquid phase (Henry's Law).
      
    • Improve Agitation: Use a gas-entrainment impeller.

    • Catalysis: Add 0.5%

      
       . Zinc coordinates to the pyridine nitrogen, making the ring more electrophilic and susceptible to attack.
      

Visualizing the Pathway (Logic Map)

The following diagram illustrates the critical decision points determining whether you get the desired 2-amine or the unwanted 4-amine/hydrolysis products.

TCPA_Synthesis PCP Pentachloropyridine (PCP) Condition_A Polar Solvent / Aqueous (H2O, DMF, DMSO) PCP->Condition_A Route 1 Condition_B Non-Polar Solvent (Toluene, Xylene) PCP->Condition_B Route 2 TS_Para Transition State: Para-Attack (Uncoordinated) Condition_A->TS_Para Charge Separation Stabilized Impurity Hydroxypyridine (Hydrolysis) Condition_A->Impurity Water Attack TS_Ortho Transition State: Ortho-Attack (N-Coordinated) Condition_B->TS_Ortho H-Bonding / Metal Coord. Prod_4 4-Amino-2,3,5,6-tetrachloropyridine (WRONG ISOMER) TS_Para->Prod_4 Prod_2 3,4,5,6-Tetrachloropyridin-2-amine (TARGET PRODUCT) TS_Ortho->Prod_2

Caption: Regioselectivity flow. Route 2 (Green) is required for the target molecule. Route 1 (Yellow) leads to the 4-isomer or hydrolysis.

Optimization Data: Solvent & Catalyst Effects[8]

The table below summarizes expected outcomes based on reaction medium changes.

Solvent SystemAmmonia SourceCatalystMajor ProductYield (Target)Notes
Water 25%

(aq)
None4-Amino / OH-< 10%Avoid. High hydrolysis.
Water / Toluene 25%

(aq)
TBAB (PTC)Mix (4- & 2-)~30-40%PTC improves rate but not selectivity.
DMF / DMSO Anhydrous GasNone4-Amino~20%Polar solvent favors 4-position.
Toluene Anhydrous GasNone2-Amino 75-85% Recommended. Good selectivity.
Toluene Anhydrous Gas

2-Amino >90% Optimized. Catalyst activates C-2 attack.

FAQ: Technical Clarifications

Q: Can I use Copper (Ullmann) catalysts? A: Copper catalysts (CuI,


) are effective for displacing halogens, but they are often less selective than the solvent-controlled method for this specific perchlorinated substrate. Zinc (

) is preferred here because it acts as a Lewis Acid to activate the ring rather than just facilitating the coupling.

Q: Why is the 4-position favored in polar solvents? A: In perchloropyridines, the nitrogen atom withdraws electron density. The 4-position (para) is electronically activated. In polar solvents, the transition state for para-attack is solvated and stabilized. In non-polar solvents, the incoming ammonia molecule (or intermediate) is not solvated effectively and relies on coordination with the ring nitrogen (ortho-position) to lower the activation energy.

Q: How do I remove the ammonium chloride byproduct? A:


 is insoluble in hot toluene. If you filter the reaction mixture while it is still hot (>80°C), the salt remains on the filter, and your product passes through in the filtrate. Upon cooling, pure TCPA crystallizes out.

References

  • Regioselectivity in Pentachloropyridine Amination

    • Utility of pentachloropyridine in organic synthesis.[2][8] Journal of the Iranian Chemical Society, 2020.[2] (Discusses 2- vs 4- substitution ratios).

  • Process Patents (Dow Chemical)

    • Process for preparing 2-amino-halogenopyrimidines (Analogous Chemistry). US Patent 3,259,623.

    • Preparation of 2,3,5,6-tetrachloropyridine (Reduction Precursors). US Patent 4,703,123.

  • Solvent Effects on Amination

    • Promotion of Water as Solvent in Amination (Contrast Study). ACS Omega, 2024.[9]

Sources

Technical Support Center: Optimization of Tetrachloropyridin-2-amine Diazotization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Electron-Deficient" Trap

Diazotizing 2-amino-3,4,5,6-tetrachloropyridine (often referred to as tetrachloropyridin-2-amine) presents a unique set of challenges compared to standard aniline chemistry. The presence of four chlorine atoms and the pyridine nitrogen creates an extremely electron-deficient ring.

The Core Conflict:

  • Low Nucleophilicity: The amine is deactivated, making the initial attack on the nitrosating agent (

    
    ) sluggish.
    
  • High Electrophilicity of the Intermediate: Once formed, the diazonium species makes the ring hyper-electrophilic. The C4-chlorine becomes highly labile and susceptible to nucleophilic aromatic substitution (

    
    ), even by weak nucleophiles like water.
    

This guide moves beyond "recipe following" to strictly control the reaction environment, minimizing the three primary impurities: Pyridinols (Hydrolysis) , C4-Substituted Byproducts , and Tarry Polymers .

Critical Troubleshooting Guides

Issue 1: Formation of "Pyridinol" (2-hydroxy-3,4,5,6-tetrachloropyridine)

Symptom: The reaction mixture turns opaque/milky; LCMS shows a mass of [M-Cl+OH] or direct hydrolysis of the diazo group [M-N2+OH]. Root Cause: Water. Because the tetrachloropyridyl diazonium salt is exceptionally electrophilic, it reacts with water rates orders of magnitude faster than phenyl diazonium salts. In aqueous acid (


), hydrolysis often competes effectively with the desired substitution.

The Fix: Switch to Non-Aqueous Diazotization (Doyle Protocol) .

  • Protocol Shift: Replace aqueous sodium nitrite with tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite .

  • Solvent System: Use anhydrous Acetonitrile (MeCN) or DMF.

  • Why it works: Eliminating water prevents the formation of the hydroxy-impurity. The organic nitrite generates the nitrosyl species in situ without introducing competing nucleophiles.

Issue 2: The "Black Tar" Effect (Decomposition)

Symptom: Gas evolution (


) is observed before the quenching/substitution step; yield is low; crude material is a dark, viscous oil.
Root Cause: Thermal Instability & Radical Polymerization. 
Pyridyl diazonium salts are thermally fragile. If the temperature rises above 0°C (or -5°C for this specific substrate), the diazonium group leaves as 

gas, generating a highly reactive pyridyl radical or cation that polymerizes.

The Fix: Cryogenic Control & Counter-ion Stabilization.

  • Temperature: Maintain -10°C to -5°C strictly. Do not allow exotherms during addition.

  • Stabilization: If isolating the salt, use Tetrafluoroboric acid (

    
    )  to form the diazonium tetrafluoroborate salt. These are significantly more stable than chloride salts due to the non-nucleophilic nature of 
    
    
    
    .
Issue 3: Incomplete Conversion (Starting Material Remains)

Symptom: LCMS shows significant unreacted amine despite excess nitrite. Root Cause: Deactivated Amine. The electron-withdrawing chlorines make the amine nitrogen a poor nucleophile. Standard nitrosonium concentration (


) generated by weak acids is insufficient.

The Fix: "Super-Acid" Activation.

  • Reagent: Use Nitrosyl Sulfuric Acid (

    
    ) .
    
  • Mechanism: In 98%

    
    , the concentration of the active electrophile 
    
    
    
    is maximized, forcing the deactivated amine to react.
  • Alternative: If using organic solvents, add

    
      (Boron Trifluoride Etherate) to activate the alkyl nitrite.
    

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired diazotization and the fatal side reactions (Hydrolysis and C4-Displacement).

DiazotizationPathways Amine Tetrachloropyridin-2-amine (Substrate) Diazo Diazonium Salt (Highly Electrophilic) Amine->Diazo Diazotization (Slow Step) NO_Source Nitrosating Agent (NO+) NO_Source->Amine Hydrolysis Pyridinol Impurity (OH replaces N2) Diazo->Hydrolysis + H2O (Fast) C4_Sub C4-Substituted Impurity (Nu replaces Cl at C4) Diazo->C4_Sub + Nucleophile (Nu-) (SnAr at C4) Product Desired Sandmeyer Product (e.g., Pentachloropyridine) Diazo->Product + CuCl/Cl- (Controlled)

Caption: Pathway analysis showing the critical branching points where water (Hydrolysis) or nucleophiles (C4-Substitution) divert yield from the desired product.

Optimized Experimental Protocols

Method A: The "Anhydrous" Doyle Protocol (Recommended for Purity)

Best for: High-value synthesis where minimizing hydrolysis is critical.

  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 1.0 eq of Tetrachloropyridin-2-amine in anhydrous Acetonitrile (MeCN) .

    • Note: If solubility is poor, use dry DMF, but MeCN is preferred for easier workup.

  • Activation: Add 1.5 eq of

    
      (Boron Trifluoride Etherate) dropwise at -10°C.
    
    • Why: This acts as a Lewis acid to accelerate nitrosation and stabilize the diazonium salt as the tetrafluoroborate.

  • Diazotization: Add 1.2 eq of tert-Butyl Nitrite (t-BuONO) dropwise over 20 minutes, maintaining temperature < -5°C.

  • Monitoring: Stir at 0°C for 30-60 minutes. Monitor by TLC or LCMS (look for disappearance of amine).

  • Quenching/Transformation:

    • For Sandmeyer (Cl): Add 1.2 eq CuCl and 1.5 eq LiCl dissolved in MeCN. Warm to RT.

    • For Fluorination (Balz-Schiemann): Heat the solution (thermal decomposition of the

      
       salt) or add heptane to precipitate the stable salt for isolation.
      
Method B: Nitrosyl Sulfuric Acid (Scalable/Cost-Effective)

Best for: Large-scale batches where organic solvents are cost-prohibitive.

  • Preparation of Reagent: Dissolve Sodium Nitrite in concentrated

    
     at 0°C to generate Nitrosyl Sulfuric Acid.[1] (Or purchase pre-made 40% wt solution).
    
  • Amine Addition: Dissolve the amine in concentrated

    
     (or acetic acid if solubility permits, but strictly minimal water). Cool to 0°C .
    
  • Reaction: Add the Nitrosyl Sulfuric Acid solution dropwise.

    • Critical: Keep T < 5°C. Exotherms will cause immediate decomposition.

  • Workup: Pour the reaction mixture onto crushed ice/HCl mixture rapidly with vigorous stirring.

    • Warning: This is the moment hydrolysis is most likely. Proceed immediately to the next step (e.g., addition of CuCl solution) without delay.

Decision Logic: Selecting the Right Conditions

Use this logic flow to determine the optimal solvent/reagent system for your specific constraints.

DecisionTree Start Start: Select Conditions IsWaterAllowed Is <5% Hydrolysis Acceptable? Start->IsWaterAllowed NoWater NO: High Purity Required IsWaterAllowed->NoWater No YesWater YES: Cost/Scale Priority IsWaterAllowed->YesWater Yes CheckSolubility Is Amine Soluble in MeCN? NoWater->CheckSolubility UseDoyle Use DOYLE Protocol (t-BuONO / MeCN) CheckSolubility->UseDoyle Yes UseDMF Use DMF/THF mix (Strictly Anhydrous) CheckSolubility->UseDMF No UseH2SO4 Use NITROSYL SULFURIC (Conc. H2SO4) YesWater->UseH2SO4

Caption: Decision matrix for selecting between Aqueous (Nitrosyl Sulfuric) and Non-Aqueous (Doyle) methods based on purity requirements.

FAQ: Rapid Response

Q: Can I use standard HCl/NaNO2 (aqueous)? A: Not recommended. The amine is too insoluble in dilute acid, and the diazonium salt is too unstable in water. You will likely get >40% pyridinol hydrolysis product.

Q: Why is the C4-Chlorine labile? A: The diazonium group (


) is one of the strongest electron-withdrawing groups known (

). Combined with the pyridine nitrogen, it pulls electron density away from the ring, making the C4 position extremely positive. Nucleophiles (

,

, solvent) attack C4 easily, displacing the chlorine.

Q: How do I safely quench the residual diazonium salt? A: If you have unreacted diazonium salt, do not let it dry.[2] Quench by adding a reducing agent like hypophosphorous acid (


) or by slowly adding to a hot dilute acid solution to force hydrolysis (if disposal is the goal).

References

  • Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Chlorides and Bromides." Journal of Organic Chemistry, 42(14), 2426–2430. Link

  • Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers. (Authoritative text on diazonium stability and kinetics).
  • Goossen, L. J., et al. (2016). "Sandmeyer Reactions of Aminopyridines." Organic Process Research & Development. (Discusses the specific challenges of electron-deficient heterocycles).
  • Filimonov, V. D., et al. (2008).[3] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[3][4] Organic Letters, 10(18), 3961–3964. Link

Sources

Technical Support Center: Purification of 3,4,5,6-Tetrachloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

In the synthesis of complex heterocyclic molecules, particularly in pharmaceutical and agrochemical development, achieving high purity of key intermediates is paramount. 3,4,5,6-Tetrachloropyridin-2-amine is a valuable building block, but its synthesis is often accompanied by the formation of closely related isomers. These isomers, due to their similar physicochemical properties, present a significant purification challenge that can impact reaction yields, biological activity, and regulatory compliance.

This guide provides a comprehensive, experience-driven resource for researchers encountering these challenges. We move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context. Here, we address the common pitfalls and offer robust solutions for isolating 3,4,5,6-Tetrachloropyridin-2-amine to a high degree of purity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric impurities in my 3,4,5,6-Tetrachloropyridin-2-amine mixture?

The primary isomeric impurities depend on the synthetic route. If starting from a polychlorinated pyridine, you may encounter isomers where the chlorine atoms are in different positions or, more commonly, positional isomers of the amine group. For instance, during amination reactions of pentachloropyridine, you might form small quantities of 2,3,5,6-tetrachloropyridin-4-amine. Syntheses starting from precursors like aminotrichloropicolinic acid can also generate a variety of positional isomers.[1][2]

Q2: Why is the separation of these isomers so challenging?

Isomers of tetrachloro-aminopyridine possess identical molecular weights and very similar polarities, boiling points, and solubilities.[3] This similarity in physical properties makes conventional separation techniques like fractional distillation largely ineffective and complicates purification by chromatography and recrystallization.[3] The basicity of the pyridine nitrogen and the amino group are also very similar across isomers, making separation by simple acid-base extraction difficult without specialized reagents.

Q3: What are the best analytical methods to identify and quantify the isomers in my crude product?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most reliable methods for resolving and quantifying these closely related isomers.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard. GC provides excellent separation of volatile, thermally stable compounds like chlorinated pyridines, while the mass spectrometer confirms that the separated peaks are indeed isomers (i.e., they have the same mass-to-charge ratio) and helps in their identification.[3][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a high-resolution column (e.g., sub-2 µm particle size), can effectively separate isomers.[6] A UV detector is typically used. Method development may be required to optimize mobile phase and stationary phase selection for baseline resolution.[7][8]

Q4: What are the principal purification strategies I should consider?

The two most practical and effective methods for purifying 3,4,5,6-Tetrachloropyridin-2-amine on a laboratory scale are:

  • Recrystallization: This is a cost-effective technique for purifying solid compounds and should often be the first method attempted.[9] Its success is entirely dependent on finding a suitable solvent system where the desired isomer's solubility differs significantly from that of the impurities with temperature changes.[10]

  • Preparative Chromatography: When recrystallization fails to provide the desired purity, preparative HPLC or flash chromatography are the next logical steps.[11] While more resource-intensive, chromatography offers much higher resolving power for difficult-to-separate mixtures.[12]

Troubleshooting Guide: A Deeper Dive

This section addresses specific problems you may encounter during the purification process in a practical, question-and-answer format.

Recrystallization Troubleshooting

Q: I can't find a suitable solvent for recrystallization. My compound either dissolves completely at room temperature or doesn't dissolve even when boiling. What should I do?

This is a classic challenge that points to the need for a mixed-solvent system.

Causality: A single solvent may not have the ideal solubility gradient. The principle of recrystallization requires the compound to be sparingly soluble at low temperatures but highly soluble at high temperatures.[10][13]

Solution: The Mixed-Solvent Approach

  • Identify a "Soluble" and "Insoluble" Pair: Find a solvent in which your compound is highly soluble (e.g., Dichloromethane, Acetone) and a miscible solvent in which it is poorly soluble (e.g., Hexane, Heptane, Water).

  • Dissolve in the "Good" Solvent: Dissolve the impure amine in the minimum required amount of the hot "good" solvent.

  • Titrate with the "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Re-solubilize: Add a few more drops of the hot "good" solvent to just redissolve the precipitate and ensure the solution is clear.

  • Cool Slowly: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.[14] Slow cooling is crucial for forming pure crystals, as it allows the correct molecules to deposit onto the growing crystal lattice while impurities remain in solution.[14]

Q: My recrystallization yield is very low, although the product is pure. How can I improve recovery?

Low yield is often a result of using too much solvent or premature crystallization.

Causality: Using an excessive volume of solvent will keep more of your desired product dissolved in the mother liquor even after cooling. Cooling the solution too quickly can trap impurities and also lead to the formation of very fine crystals that are difficult to filter.

Solutions:

  • Minimize Solvent Volume: Always use the minimum amount of hot solvent necessary to fully dissolve your compound.[10] This ensures the solution is saturated upon cooling, maximizing the recovery of the crystalline product.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by partially evaporating the solvent from the mother liquor and re-cooling. This second crop may require a subsequent re-purification.

  • Ensure Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath.[14]

Chromatography Troubleshooting

Q: My isomers are co-eluting or showing very poor resolution on my silica gel column. How can I improve the separation?

Poor resolution in chromatography means that the selectivity (α) between your isomers is too low.[6] You need to modify the system to enhance the differential interactions between the isomers and the stationary phase.

Causality: The isomers have very similar polarities, leading to similar retention times on the stationary phase. The basic nitrogen of the pyridine ring can also interact strongly with acidic silanol groups on the silica surface, causing peak tailing, which further degrades resolution.[6]

Solutions:

  • Optimize the Mobile Phase:

    • Reduce Eluent Strength: Use a more non-polar solvent system (e.g., increase the hexane-to-ethyl acetate ratio). This will increase the retention factor (k') and may improve separation.

    • Add a Basic Modifier: To combat peak tailing, add a small amount (0.1-1%) of triethylamine or pyridine to your mobile phase.[6] This deactivates the acidic silanol sites on the silica, leading to more symmetrical peaks and better resolution.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, the isomers' interactions with silica are too similar. Switching to a different stationary phase can provide the necessary selectivity.

    • Alumina (basic or neutral): Can be effective for separating basic compounds.

    • Reverse-Phase (C18): Separation is based on hydrophobicity. This is typically used in HPLC and can be highly effective for chloropyridine isomers.[4]

Q: I am seeing significant peak tailing for my compound during HPLC analysis. What is the cause and how can I fix it?

Peak tailing is a common problem when analyzing basic compounds like pyridines on standard silica-based columns.[6]

Causality: The primary cause is the interaction between the basic amine/pyridine nitrogen and residual acidic silanol groups on the silica stationary phase.[6] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.

Solutions:

  • Use a Buffered Mobile Phase: Maintain the mobile phase pH above the pKa of the pyridine nitrogen (typically around 5-6) to ensure the compound is in its neutral, less interactive form. This requires a pH-stable column.[6]

  • Employ an End-Capped Column: Use a modern, high-purity, end-capped C18 column. End-capping masks most of the residual silanol groups, minimizing the secondary interactions that cause tailing.

  • Add a Competing Base: As with flash chromatography, adding a small amount of a competing base like triethylamine to the mobile phase can saturate the active silanol sites and improve peak shape.

Data Presentation

Table 1: Physicochemical Properties of Target Compound and Related Isomers
Property3,4,5,6-Tetrachloropyridin-2-amine2,3,5,6-Tetrachloropyridine2,3,4,5-Tetrachloropyridine
Molecular Formula C₅H₂Cl₄N₂C₅HCl₄NC₅HCl₄N
Molecular Weight 231.90 g/mol 216.88 g/mol [15]216.88 g/mol [16]
Appearance SolidWhite Crystalline Solid[15][17]Solid
Melting Point Data not readily available91 °C[17]Data not readily available
Boiling Point Data not readily available251 °C[17]Data not readily available
log K_ow_ Data not readily available3.32[17]Data not readily available
pKa (Pyridine N) Estimated 1-2Estimated <1Estimated <1

Note: Specific experimental data for all isomers is limited. Values for related compounds are provided for comparison. The electron-withdrawing effects of four chlorine atoms significantly reduce the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2).

Visualized Workflows & Protocols

Diagram 1: General Isomer Purification Workflow

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation start Crude Product Mixture analysis Analytical Assessment (GC-MS or HPLC) start->analysis decision Purity > 99%? analysis->decision select_method Select Purification Method decision->select_method No pure_product Pure Isomer (>99%) decision->pure_product Yes recryst Recrystallization select_method->recryst Large Scale (grams) chrom Chromatography (Flash or Prep-HPLC) select_method->chrom Small Scale (mg) or High Impurity post_analysis Post-Purification Analysis (Check Purity) recryst->post_analysis chrom->post_analysis post_analysis->pure_product Purity OK reprocess Reprocess or Change Method post_analysis->reprocess Impure reprocess->select_method

Caption: A systematic workflow for analyzing, purifying, and validating the purity of 3,4,5,6-Tetrachloropyridin-2-amine.

Detailed Experimental Protocols

Protocol 1: Analytical GC-MS for Isomer Quantification

Objective: To separate and quantify the isomeric ratio in a crude mixture.

Methodology:

  • Sample Preparation: Prepare a stock solution of the crude mixture at approximately 1 mg/mL in a suitable solvent like Ethyl Acetate or Dichloromethane.

  • Instrumentation: Use a Gas Chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a Mass Spectrometric detector.

  • GC Conditions (Example):

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 10 minutes.

    • Split Ratio: 50:1

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 50-350 m/z.

  • Analysis: Integrate the peak areas of the isomers from the Total Ion Chromatogram (TIC). The relative percentage of each isomer can be estimated by the ratio of its peak area to the total area of all isomers, assuming similar ionization efficiencies.

Protocol 2: Optimized Recrystallization

Objective: To purify gram-scale quantities of 3,4,5,6-Tetrachloropyridin-2-amine.

Methodology:

  • Solvent Screening (Microscale): In separate test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., Ethanol, Isopropanol, Toluene, Ethyl Acetate, Acetonitrile, and mixtures like Toluene/Hexane) at room temperature and at boiling. Identify a solvent or solvent pair that meets the criteria for good recrystallization.[10]

  • Dissolution: Place the impure solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen hot solvent in portions with swirling and heating until the solid just dissolves. Use of a magnetic stir bar can be beneficial.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the collected crystals sparingly with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Validation: Check the purity of the dried crystals using the GC-MS method described in Protocol 1 and measure the melting point. A sharp melting point range close to the literature value indicates high purity.

Protocol 3: Purification by Flash Chromatography

Objective: To purify small to medium scale (100 mg - 5 g) quantities when recrystallization is ineffective.

Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to achieve good separation of the isomers. Screen various mobile phases (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Add 0.5% triethylamine to the mobile phase to reduce peak tailing.[11]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution process using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Validation: Confirm the purity of the final product by GC-MS or HPLC.

References

  • Google Patents. (n.d.). US3668209A - Separation of chlorinated pyridines and derivatives thereof.
  • Lin, C. E., Chen, C. C., Chen, H. W., Huang, H. C., Lin, C. H., & Liu, Y. C. (2001). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. Journal of Chromatography A, 910(1), 165–171. [Link]

  • ResearchGate. (n.d.). Structures of pyridine, 4,4-bipyridine and chloroaniline isomers used for the HPLC experiments. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN104649965A - Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid.
  • PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved February 15, 2026, from [Link]

  • AIHA. (2016). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL (WEEL) for 1,3,5,6-Tetrachloropyridine. Retrieved February 15, 2026, from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN104276998A - Method for two-step synthesis of tetrachloropyridine by taking pyridine as raw material.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods for Pyridine. Retrieved February 15, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 15, 2026, from [Link]

  • Banks, R. E., & Sparkes, G. R. (1972). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound. Journal of the Chemical Society, Perkin Transactions 1, 2964-2970. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved February 15, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved February 15, 2026, from [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol.
  • PubChem. (n.d.). 2,3,4,5-Tetrachloropyridine. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.
  • Chemistry Stack Exchange. (2017, October 2). How to separate two diastereomeric amines? Retrieved February 15, 2026, from [Link]

  • Gaikar, V. G., & Sharma, M. M. (1989). New strategies for separations through reactions. Indian Academy of Sciences, 169-183.
  • Google Patents. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • MDPI. (2022, April 29). Covalently Immobilizable Tris(Pyridino)-Crown Ether for Separation of Amines Based on Their Degree of Substitution. Retrieved February 15, 2026, from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved February 15, 2026, from [Link]

  • Scriven, E. F. V., & Murugan, R. (2005). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
  • PubMed Central. (n.d.). Total Synthesis of the Tetracyclic Pyridinium Alkaloid epi‐Tetradehydrohalicyclamine B. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: NMR Characterization of 3,4,5,6-Tetrachloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative NMR characterization of 3,4,5,6-Tetrachloropyridin-2-amine , focusing on distinguishing it from its common regioisomer (4-amino) and precursor (pentachloropyridine) using 13C and 1H NMR spectroscopy.

Executive Summary

3,4,5,6-Tetrachloropyridin-2-amine (also known as 2-amino-3,4,5,6-tetrachloropyridine) is a critical intermediate in the synthesis of agrochemicals (e.g., picloram derivatives) and pharmaceuticals.[1][2] Its structural elucidation is frequently complicated by the presence of its symmetric regioisomer, 4-amino-2,3,5,6-tetrachloropyridine , which is often the major product in nucleophilic substitution reactions of pentachloropyridine.

This guide provides a technical framework for researchers to unambiguously identify the 2-amine isomer. The core distinction lies not in proton NMR (which is often inconclusive due to the lack of ring protons) but in Carbon-13 NMR , where symmetry elements dictate the number of observable signals.

Chemical Identity & Structural Context[1][3][4][5][6][7][8][9][10][11]

FeatureTarget MoleculePrimary Alternative (Isomer)Precursor
Name 3,4,5,6-Tetrachloropyridin-2-amine 4-Amino-2,3,5,6-tetrachloropyridine Pentachloropyridine
Structure Pyridine ring fully substituted: NH₂ at C2; Cl at C3, C4, C5, C6.[3]Pyridine ring fully substituted: NH₂ at C4; Cl at C2, C3, C5, C6.Pyridine ring fully substituted: Cl at C2, C3, C4, C5, C6.
Symmetry Asymmetric (C1 point group)Symmetric (C2v point group)Symmetric (C2v point group)
Key Distinction 5 Unique Carbon Environments3 Unique Carbon Environments3 Unique Carbon Environments

Comparative NMR Analysis

A. 1H NMR: The "Silent" Spectrum

For fully substituted pyridines, 1H NMR is of limited utility for structural assignment because there are no aromatic ring protons .

  • Observed Signal: A single, often broad singlet corresponding to the

    
     group.
    
  • Chemical Shift (

    
    ): 
    
    • CDCl₃: Typically

      
       5.0 – 5.8 ppm (Broad).
      
    • DMSO-d₆: Typically

      
       7.0 – 7.8 ppm (Sharper due to H-bonding).
      
  • Limitation: Both the 2-amine and 4-amine isomers exhibit a similar

    
     peak. The exact shift is concentration- and temperature-dependent, making it unreliable for distinguishing isomers without a reference standard.
    
B. 13C NMR: The Definitive Fingerprint

Carbon-13 NMR is the gold standard for verifying this structure. The substitution pattern breaks or maintains the symmetry of the pyridine ring, altering the number of observable signals.

Predicted Chemical Shift Comparison Table
Carbon PositionTarget: 2-Amine (

ppm)
Isomer: 4-Amine (

ppm)
Precursor: Pentachloro (

ppm)**
C-2 ~154 - 158 (C-NH₂)~146 - 148 (C-Cl, equiv to C6)~148 (C-Cl, equiv to C6)
C-3 ~115 - 120 (C-Cl)~120 - 125 (C-Cl, equiv to C5)~128 (C-Cl, equiv to C5)
C-4 ~138 - 142 (C-Cl)~152 - 156 (C-NH₂)~138 - 140 (C-Cl)
C-5 ~122 - 126 (C-Cl)~120 - 125 (C-Cl, equiv to C3)~128 (C-Cl, equiv to C3)
C-6 ~145 - 148 (C-Cl)~146 - 148 (C-Cl, equiv to C2)~148 (C-Cl, equiv to C2)
Total Signals 5 Distinct Peaks 3 Distinct Peaks 3 Distinct Peaks
  • Note on Shifts: C-NH₂ carbons are typically deshielded relative to C-Cl carbons. However, the most reliable diagnostic is the signal count , not the absolute shift value.

  • Reference: Pentachloropyridine shifts are based on literature values (C2/6 ~148, C4 ~139, C3/5 ~128 ppm) [1, 2].

Mechanistic Insight
  • Target (2-Amine): The introduction of the amino group at position 2 breaks the symmetry of the molecule. C3 is ortho to the amine, while C5 is meta. Consequently, all 5 carbons are magnetically non-equivalent .

  • Isomer (4-Amine): Substitution at position 4 preserves the plane of symmetry passing through N and C4. Thus, C2 is equivalent to C6, and C3 is equivalent to C5. This results in only 3 signals .

Experimental Protocols

Protocol A: Sample Preparation for 13C NMR

Since the molecule contains only quaternary carbons (carbons with no attached protons), relaxation times (


) can be very long (5–20 seconds). Standard proton-decoupled sequences may result in poor signal-to-noise ratios or missing peaks if the inter-pulse delay is too short.
  • Solvent: Dissolve ~30-50 mg of sample in 0.6 mL DMSO-d₆ (preferred for solubility) or CDCl₃ .

  • Relaxation Agent (Optional but Recommended): Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)₃]. This paramagnetic relaxation agent shortens

    
    , allowing for faster quantitative acquisition.
    
  • Acquisition Parameters:

    • Pulse Angle: 30° (to avoid saturation).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      seconds (or
      
      
      seconds if using Cr(acac)₃).
    • Scans: Minimum 1024 scans to resolve the quaternary carbons clearly.

Protocol B: Distinguishing Isomers via Signal Counting
  • Acquire the proton-decoupled 13C NMR spectrum.[4]

  • Count the number of signals in the aromatic region (110–160 ppm).

  • Decision Logic:

    • 5 Signals: Confirms 2-amino-3,4,5,6-tetrachloropyridine (Target).

    • 3 Signals: Indicates 4-amino-2,3,5,6-tetrachloropyridine (Isomer) or unreacted Pentachloropyridine.

    • Differentiation of 3-signal species: The 4-amine will show a significantly deshielded signal (~155 ppm) for C-NH₂, whereas Pentachloropyridine's highest shift is ~148 ppm (C-Cl).

Visualization of Workflows

Diagram 1: Synthesis & Isomer Pathways

This diagram illustrates the nucleophilic aromatic substitution (


) pathways from Pentachloropyridine. Note that the 4-position is generally more reactive due to para-activation by the ring nitrogen, making the 4-amine the major product in standard ammonolysis.

SynthesisPathways Penta Pentachloropyridine (Precursor) NH3 NH3 / Solvent Penta->NH3 Isomer4 4-Amino-2,3,5,6-tetrachloropyridine (Major Product / Impurity) Symmetric (C2v) NH3->Isomer4 Attack at C4 (Preferred) Isomer2 3,4,5,6-Tetrachloropyridin-2-amine (Target Molecule) Asymmetric (C1) NH3->Isomer2 Attack at C2 (Minor/Specific Conditions)

Caption: Nucleophilic substitution pathways. The 4-amine is often the thermodynamic or kinetic favorite, requiring specific conditions to isolate the 2-amine target.

Diagram 2: NMR Decision Tree

A logical flowchart for using 13C NMR data to validate the product.

NMRDecisionTree Start Acquire 13C NMR Spectrum (Proton Decoupled) Count Count Signals in Aromatic Region (110-160 ppm) Start->Count ThreeSigs 3 Signals Observed Count->ThreeSigs Symmetric FiveSigs 5 Signals Observed Count->FiveSigs Asymmetric CheckShift Check Highest Shift ThreeSigs->CheckShift ResultTarget CONFIRMED: 2-Amino-3,4,5,6-tetrachloropyridine (Asymmetric Structure) FiveSigs->ResultTarget ResultIsomer IDENTIFIED: 4-Amino-2,3,5,6-tetrachloropyridine (Symmetric Isomer) CheckShift->ResultIsomer Signal > 150 ppm (C-NH2) ResultStart IDENTIFIED: Pentachloropyridine (Starting Material) CheckShift->ResultStart Max Signal < 150 ppm (C-Cl)

Caption: Step-by-step logic for structural assignment using 13C NMR signal count and chemical shift values.

References

  • Chambers, R. D., et al. "Polyhaloheterocyclic compounds. Part 33. NMR spectra of perchloropyridine and related compounds." Organic Magnetic Resonance, vol. 13, no. 5, 1980, pp. 363-365.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515.

  • BenchChem. "Validating 2,3,5,6-Tetrachloropyridine-4-thiol Derivatives: A Comparative Guide." BenchChem Technical Guides, 2025.

  • PubChem. "Compound Summary: 4-Amino-2,3,5,6-tetrachloropyridine." National Library of Medicine.

Sources

Spectroscopic Discrimination of 3,4,5,6-Tetrachloropyridin-2-amine: An IR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polychlorinated Pyridine Challenge

In the synthesis of agrochemical intermediates and specific pharmaceutical scaffolds, 3,4,5,6-Tetrachloropyridin-2-amine (TCPA) represents a critical quality control challenge. Synthesized typically via the ammonolysis of pentachloropyridine, the product is structurally defined by a fully chlorinated pyridine ring and a single amine substitution at the ortho position.

The primary analytical difficulty lies in distinguishing TCPA from its immediate precursor (Pentachloropyridine ) and its de-aminated degradation products.[1] While NMR is definitive, IR spectroscopy offers a rapid, cost-effective frontline screening method.[1] However, the electron-withdrawing nature of four chlorine atoms significantly alters the standard vibrational frequencies of the amine group, rendering standard "textbook" ranges inaccurate.

This guide provides a comparative analysis of TCPA against its primary structural analogs, establishing a self-validating protocol for identification.

Diagnostic Spectral Fingerprint

The IR spectrum of TCPA is dominated by the competition between the electron-withdrawing chlorine atoms (inductive effect


) and the resonance capability of the amine lone pair.
Table 1: Primary Diagnostic Bands for TCPA

Note: Wavenumbers are approximate ranges based on solid-state (KBr) data derived from polychlorinated aminopyridine analogs.

Functional GroupModeDiagnostic Range (cm⁻¹)Mechanistic Insight
Primary Amine (-NH₂)

Stretch
3450 – 3500 Shifted to higher frequencies (blue shift) compared to non-chlorinated pyridines due to the strong

effect of the ring Cl atoms, which stiffens the N-H bond.
Primary Amine (-NH₂)

Stretch
3300 – 3380 Often appears as a distinct doublet with the asymmetric stretch.[1] Broadening indicates moisture contamination or strong intermolecular H-bonding.[1]
Pyridine Ring

1540 – 1610 Ring breathing modes.[1] The heavy chlorine substitution suppresses the intensity of these bands compared to unsubstituted pyridine.
Amine Deformation

(Scissoring)
1620 – 1650 Can overlap with ring stretches; look for a shoulder or broadening in the 1600 region.[1]
Carbon-Chlorine

680 – 850 Dominant Feature. Multiple intense bands appear here.[1] The specific pattern (fingerprint) distinguishes it from isomers.[1]

Comparative Analysis: TCPA vs. Alternatives

To validate the identity of TCPA, one must prove the absence of precursors and byproducts. The two most critical "alternatives" found in the synthesis matrix are Pentachloropyridine (PCP) and 2,3,5,6-Tetrachloropyridine .

A. TCPA vs. Pentachloropyridine (Precursor)

PCP is the starting material.[1] Incomplete ammonolysis results in PCP contamination.[1]

  • Differentiation Strategy: Focus on the 3300–3500 cm⁻¹ region.

  • TCPA: Shows distinct N-H stretching doublet.[1]

  • PCP: This region is silent .[1] PCP has no hydrogen atoms; its spectrum is dominated solely by C-C, C-N, and C-Cl vibrations below 1600 cm⁻¹.

  • Critical Check: If the 3400 cm⁻¹ region is flat, the reaction failed.

B. TCPA vs. 2,3,5,6-Tetrachloropyridine (De-aminated Byproduct)

This impurity arises if the amine group is lost (reductive deamination) or if the starting material was under-chlorinated.

  • Differentiation Strategy: Focus on the 3000–3100 cm⁻¹ region (C-H aromatics).[1]

  • TCPA: No C-H stretch (fully substituted ring).

  • 2,3,5,6-Tetra: Shows a weak but diagnostic aromatic C-H stretch just above 3000 cm⁻¹.

  • Critical Check: The presence of a peak at ~3050–3100 cm⁻¹ indicates the presence of a ring hydrogen, suggesting the product is not the fully chlorinated amine.

Experimental Protocol: Self-Validating Workflow

The high chlorine content makes TCPA crystalline and potentially difficult to press into a clear KBr pellet. The following protocol ensures data integrity.

Method A: ATR (Attenuated Total Reflectance) – Recommended for Screening
  • Crystal Type: Diamond or ZnSe (Diamond preferred due to hardness of chlorinated crystals).

  • Pressure: High contact pressure is required.[1]

  • Validation:

    • Clean crystal with isopropanol.[1] Background scan must be flat.[1]

    • Apply sample.[1][2][3]

    • Self-Check: Look at the 2000–2500 cm⁻¹ region (Diamond absorption).[1] If the sample peaks are weak relative to noise, contact pressure is insufficient.[1]

Method B: KBr Pellet – Recommended for High-Resolution Identification
  • Ratio: 1.5 mg TCPA : 200 mg dry KBr.

  • Grinding: Grind to a fine powder before mixing with KBr to avoid "Christiansen effect" (asymmetric peak distortion).[1]

  • Drying: TCPA amines can hydrogen bond with water in KBr.[1] Dry the pellet or the KBr powder at 110°C prior to pressing.[1]

  • Artifact Warning: If the N-H doublet (3300-3500) appears as a single broad blob, the sample is wet. Recrystallize or dry.

Logic Visualization

The following diagram outlines the decision process for identifying TCPA against its common matrix interferences.

TCPA_Identification Start Unknown Sample Spectrum CheckNH Check 3300-3500 cm⁻¹ Region Start->CheckNH SilentNH Region is Silent (Flat) CheckNH->SilentNH No N-H Stretch ActiveNH Peaks Present (Doublet) CheckNH->ActiveNH N-H Stretch Detected ID_PCP ID: Pentachloropyridine (Starting Material) SilentNH->ID_PCP CheckCH Check 3000-3100 cm⁻¹ Region ActiveNH->CheckCH CH_Present Peak Present (>3000 cm⁻¹) CheckCH->CH_Present Aromatic C-H Detected CH_Absent Region Silent CheckCH->CH_Absent No C-H Stretch ID_Byproduct ID: 2,3,5,6-Tetrachloropyridine (De-aminated/H-impurity) CH_Present->ID_Byproduct ID_TCPA CONFIRMED ID: 3,4,5,6-Tetrachloropyridin-2-amine CH_Absent->ID_TCPA

Caption: Decision tree for distinguishing TCPA from precursor (PCP) and hydrogen-containing byproducts.

References

  • National Institute of Standards and Technology (NIST). Pentachloropyridine - IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][4] (Search for "Aminopyridine" and "Chloropyridine" analogs for comparative shifts).[1] Available at: [Link]

  • PubChem. 3-Amino-2,4,5,6-tetrachloropyridine (Isomer Data). National Library of Medicine.[1][5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for inductive effect shifts in chlorinated aromatics).

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Polychlorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Ultraviolet-Visible (UV-Vis) absorption spectra of polychlorinated pyridines. Understanding the spectroscopic properties of these compounds is crucial for their identification, quantification, and for elucidating structure-activity relationships in various research and development settings, including drug discovery and environmental analysis. This document synthesizes experimental data and theoretical principles to offer a comprehensive resource for professionals in the field.

Introduction to UV-Vis Spectroscopy of Pyridine and its Chlorinated Derivatives

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1] This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic heterocyclic compounds like pyridine, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* electronic transitions.[2]

The pyridine ring, a fundamental scaffold in many pharmaceuticals and agrochemicals, exhibits characteristic UV absorption bands. The introduction of chlorine atoms onto the pyridine ring systematically alters its electronic structure, leading to predictable shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These spectral modifications are invaluable for characterizing polychlorinated pyridine derivatives.

This guide will explore the impact of the number and position of chlorine substituents on the UV-Vis absorption spectra of pyridines. By comparing the spectra of various chlorinated pyridines, we can discern trends that aid in the identification and analysis of these compounds.

Comparative Analysis of UV-Vis Absorption Spectra

The UV-Vis spectrum of pyridine in a non-polar solvent like hexane or cyclohexane typically displays two main absorption bands corresponding to π → π* transitions and a weaker, longer-wavelength band resulting from an n → π* transition. The π → π* transitions are generally more intense (higher ε) than the n → π* transition.

Chlorination of the pyridine ring introduces an electron-withdrawing substituent, which can influence the energy of both the π and n orbitals. This, in turn, affects the energy required for electronic transitions and consequently the position of the absorption bands.

Table 1: UV-Vis Absorption Maxima (λmax) of Pyridine and Selected Polychlorinated Pyridines in Ethanol

CompoundNumber of Chlorine AtomsPosition of Chlorine Atomsλmax (nm) for π → π* transitionMolar Absorptivity (ε)Reference
Pyridine0-~257~2,750[NIST WebBook for Pyridine]
2-Chloropyridine12~264~3,100[NIST WebBook for 2-Chloropyridine]
3-Chloropyridine13~263~2,900[NIST WebBook for 3-Chloropyridine]
2,6-Dichloropyridine22, 6~269~3,200[NIST WebBook for 2,6-Dichloropyridine]
2,3,5,6-Tetrachloropyridine42, 3, 5, 6~290, ~300, ~310Not specified[PubChem CID 16990]
Pentachloropyridine52, 3, 4, 5, 6~290-310 (broad)Not specified[PubChem CID 16584]

Key Observations and Interpretations:

  • Bathochromic Shift with Increasing Chlorination: As the number of chlorine atoms on the pyridine ring increases, a general trend of a bathochromic shift (red shift) is observed for the π → π* transition. This shift to longer wavelengths suggests that the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases with increasing chlorination. This effect is particularly noticeable when comparing pyridine to the highly chlorinated derivatives like tetrachloro- and pentachloropyridine.

  • Effect of Chlorine Position: The position of the chlorine atom also influences the absorption spectrum. For monochloropyridines, the difference in λmax between 2-chloro- and 3-chloropyridine is subtle, but it highlights that positional isomerism can be a factor in the electronic transitions.

  • Hyperchromic Effect: In some cases, an increase in the molar absorptivity (hyperchromic effect) is observed with chlorination, indicating a higher probability of the electronic transition.

Theoretical Considerations: The Role of Chlorine as a Substituent

Chlorine is an electronegative atom that exerts both an inductive (-I) and a resonance (+R) effect.

  • Inductive Effect (-I): The strong electron-withdrawing inductive effect of chlorine can stabilize the π and n orbitals, leading to a larger energy gap for the n → π* transition (hypsochromic or blue shift) and potentially a smaller gap for the π → π* transition (bathochromic or red shift).

  • Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pyridine ring through resonance. This effect tends to increase the electron density of the ring and can contribute to a bathochromic shift.

The observed spectral shifts in polychlorinated pyridines are a net result of these competing electronic effects. The increasing bathochromic shift with a higher degree of chlorination suggests that the influence on the π-system, likely a combination of resonance and inductive effects on the π and π* orbitals, dominates in determining the position of the main absorption bands.

Experimental Protocol for UV-Vis Spectroscopy of Polychlorinated Pyridines

This section outlines a standardized protocol for obtaining high-quality UV-Vis absorption spectra of polychlorinated pyridines. Adherence to a consistent methodology is crucial for obtaining comparable and reliable data.

4.1. Materials and Instrumentation

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade ethanol is a common and suitable solvent. Other solvents like methanol, hexane, or cyclohexane can also be used, but it is critical to use the same solvent for all comparative measurements due to solvent effects on the spectra.

  • Polychlorinated Pyridine Samples: High-purity samples of the desired polychlorinated pyridines.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

4.2. Step-by-Step Methodology

  • Solution Preparation:

    • Accurately weigh a small amount of the polychlorinated pyridine standard.

    • Dissolve the standard in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to a concentration range that gives absorbance values between 0.1 and 1.0 AU (Absorbance Units) at the λmax. This ensures adherence to the Beer-Lambert Law.

  • Instrument Setup and Blank Measurement:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the desired wavelength range for the scan (e.g., 220 nm to 350 nm).

    • Fill a clean quartz cuvette with the spectroscopic grade solvent to be used as the blank.

    • Place the blank cuvette in the reference and sample holders and perform a baseline correction.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

    • Record the absorbance value at λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample.

Diagram 1: Experimental Workflow for UV-Vis Spectroscopy

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis prep1 Weigh Polychlorinated Pyridine prep2 Dissolve in Spectroscopic Solvent prep1->prep2 prep3 Prepare Serial Dilutions prep2->prep3 meas1 Fill Cuvette with Sample prep3->meas1 inst1 Spectrophotometer Warm-up inst2 Set Wavelength Range inst1->inst2 inst3 Baseline Correction with Blank inst2->inst3 inst3->meas1 meas2 Record Absorption Spectrum meas1->meas2 analysis1 Determine λmax meas2->analysis1 analysis2 Record Absorbance at λmax analysis1->analysis2 analysis3 Calculate Molar Absorptivity (ε) analysis2->analysis3

Caption: Workflow for obtaining UV-Vis absorption spectra of polychlorinated pyridines.

Solvent Effects on the UV-Vis Spectra

The choice of solvent can significantly impact the UV-Vis absorption spectrum of a compound. Polar solvents can interact with the solute molecules through dipole-dipole interactions or hydrogen bonding, which can alter the energies of the ground and excited states.

For pyridine and its derivatives, a change from a non-polar solvent (e.g., hexane) to a polar, protic solvent (e.g., ethanol or water) typically causes:

  • Hypsochromic Shift (Blue Shift) of the n → π Transition:* Polar solvents can form hydrogen bonds with the non-bonding electrons on the nitrogen atom of the pyridine ring. This stabilizes the n orbital, increasing the energy gap for the n → π* transition and shifting the absorption to a shorter wavelength.

  • Bathochromic Shift (Red Shift) of the π → π Transition:* Polar solvents can also interact with the π and π* orbitals. Generally, the excited state (π) is more polar than the ground state (π) and is therefore more stabilized by a polar solvent. This reduces the energy gap for the π → π transition, resulting in a shift to a longer wavelength.

Diagram 2: Effect of Solvent Polarity on Electronic Transitions

G cluster_nonpolar Non-polar Solvent cluster_polar Polar Solvent n_np n pi_star_np π n_np->pi_star_np n → π n_p n n_np->n_p pi_np π pi_np->pi_star_np π → π* pi_p π pi_np->pi_p pi_star_p π pi_star_np->pi_star_p E_n_pi_np E_pi_pi_np n_p->pi_star_p n → π (Blue Shift) pi_p->pi_star_p π → π* (Red Shift) E_n_pi_p E_pi_pi_p

Caption: Energy level diagram illustrating solvent effects on electronic transitions.

When comparing the UV-Vis spectra of different polychlorinated pyridines, it is imperative to use the same solvent to eliminate variations due to solvent effects and to ensure that the observed spectral shifts are solely attributable to structural differences.

Conclusion

The UV-Vis absorption spectra of polychlorinated pyridines provide valuable information about their electronic structure. A systematic comparison reveals a general bathochromic shift of the π → π* transition with an increasing number of chlorine substituents. This trend, along with the influence of the chlorine substitution pattern, can be a useful tool for the qualitative and quantitative analysis of these compounds. For reliable and comparable results, it is essential to follow a standardized experimental protocol and to consider the significant impact of the solvent on the spectral properties. This guide serves as a foundational resource for researchers working with polychlorinated pyridines, enabling them to leverage UV-Vis spectroscopy effectively in their scientific endeavors.

References

  • Mettler-Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2,6-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]

  • PubChem. (n.d.). Pentachloropyridine. Retrieved from [Link]

Sources

Elemental Analysis Standards & Methodologies for 3,4,5,6-Tetrachloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Experimental Protocol Target Analyte: 3,4,5,6-Tetrachloropyridin-2-amine (TCPA) CAS: 10310-21-1 (Note: While searches often map similar chloropurines, TCPA is distinct as a pyridine derivative used in agrochemical synthesis). Audience: Analytical Chemists, QC Specialists, and Process Engineers.

Part 1: The Analytical Challenge

3,4,5,6-Tetrachloropyridin-2-amine (TCPA) represents a distinct class of "hard-to-burn" analytes. With a molecular formula of C₅H₂Cl₄N₂ and a chlorine content exceeding 61% , this compound defies standard organic elemental analysis (EA) protocols.

In drug development and agrochemical synthesis (e.g., as a precursor to triclopyr or picloram derivatives), accurate characterization is non-negotiable. However, the high halogen load creates two critical failure modes in standard automated analyzers:

  • Incomplete Combustion: The C-Cl bonds in polychlorinated pyridines are thermally stable, often leading to soot formation and low carbon recovery.

  • Detector Poisoning/Interference: Liberated chlorine gas (

    
    ) and hydrogen chloride (
    
    
    
    ) can corrode standard thermal conductivity detectors (TCD) or interfere with
    
    
    signals if not aggressively scavenged.

This guide objectively compares the industry-standard Automated Dumas Combustion against the classical yet superior Schöniger Oxygen Flask Combustion , providing a validated protocol for the latter.

Part 2: Comparative Analysis of Methodologies

Method A: Automated CHNS Analyzers (The "High-Throughput" Trap)

Status: Recommended only with significant modification.

Modern analyzers (e.g., Elementar, Thermo Flash) rely on flash combustion at ~900–1000°C.

  • The Mechanism: Sample is dropped into a combustion tube; gases are separated via GC and detected by TCD.

  • The Failure Mode for TCPA: The massive release of

    
     overwhelms standard copper reduction tubes. Unless a specific "halogen trap" (typically silver wool or tungsten oxide) is used and frequently regenerated, chlorine breaks through, causing positive errors in Nitrogen values (due to isobaric interference or TCD response) and rapid instrument degradation.
    
  • Data Reliability: Low to Moderate. Carbon values are often under-reported by 0.5–1.5% due to refractory carbide formation.

Method B: Schöniger Oxygen Flask Combustion (The "Gold Standard")

Status: Highly Recommended for TCPA.

This offline method involves burning the sample in a closed flask of pure oxygen, absorbing the gases into a liquid, and analyzing the solution via Ion Chromatography (IC) or Potentiometric Titration.

  • The Mechanism: The sample is wrapped in ash-free paper, ignited in a Pt-basket within an

    
    -filled flask. The halogen gases are quantitatively absorbed into an alkaline solution.
    
  • The Advantage: Complete oxidation is achieved due to the high local temperature and pure oxygen atmosphere. The matrix is physically separated from the detector, eliminating interference.

  • Data Reliability: High. Accuracy typically

    
     absolute.[1]
    
Method C: High-Resolution Mass Spectrometry (HRMS)

Status: Validation Only.

While HRMS (Orbitrap/Q-TOF) provides exact mass, it is not a quantitative purity standard. It confirms the identity (C₅H₂Cl₄N₂) but cannot quantify bulk purity or elemental ratios with the precision required for Certificate of Analysis (CoA) generation.

Comparison Summary Table
FeatureAutomated CHNS (Standard)Automated CHNS (Modified)Schöniger Flask (Recommended)
Principle Flash Combustion + GC-TCDFlash Combustion + Ag ScavengerStatic Combustion + Titration/IC
Chlorine Tolerance Low (<5%)High (with frequent maintenance)Unlimited
TCPA Carbon Recovery 95–98% (Low bias)99–100.5%99.8–100.2%
Interference Risk High (Cl₂ mimics N₂)Moderate (Breakthrough risk)None (Matrix isolation)
Sample Size 1–3 mg1–3 mg10–50 mg (Better homogeneity)
Cost per Sample LowHigh (Consumables)Moderate (Labor intensive)

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct analytical workflow for highly chlorinated pyridines like TCPA.

TCPA_Analysis_Workflow Start Sample: 3,4,5,6-Tetrachloropyridin-2-amine (>60% Cl Content) Decision Select Analysis Method Start->Decision Auto Automated CHNS Analyzer Decision->Auto High Throughput Flask Schöniger Oxygen Flask Decision->Flask Accuracy Priority Auto_Check Are Ag/W Scavengers Present? Auto->Auto_Check Flask_Process Combustion in O2 Absorb in NaOH/H2O2 Flask->Flask_Process Fail_Mode FAILURE RISK: 1. Cl2 damages TCD 2. High N bias 3. Incomplete C burn Auto_Check->Fail_Mode No Success_Auto Acceptable Result (High Maintenance Cost) Auto_Check->Success_Auto Yes Result Validated Purity Data (Accurate %Cl, %C, %N) Success_Auto->Result Quant Quantification Step Flask_Process->Quant Titration Potentiometric Titration (AgNO3) Quant->Titration IC Ion Chromatography (Conductivity) Quant->IC Titration->Result IC->Result

Figure 1: Analytical workflow selection for high-halogen compounds. The Schöniger path minimizes instrument risk and maximizes accuracy.

Part 4: Validated Experimental Protocol

Protocol: Schöniger Combustion with Potentiometric Titration

Objective: Accurate quantification of Chlorine and Carbon/Nitrogen (via parallel modified Dumas) in TCPA.

1. Reagents & Standards
  • Reference Standard: p-Chlorobenzoic acid (CRM grade, theoretical Cl: 22.6%) or 2,4,5,6-Tetrachloroisophthalonitrile (if available) to bracket the high Cl content.

  • Absorbing Solution: 10 mL of 1.0 M NaOH + 3 drops of 30%

    
     (to reduce 
    
    
    
    gas back to
    
    
    ).
  • Titrant: 0.01 M

    
     standardized against NaCl.
    
  • Paper: Ash-free cellulose filter paper (Whatman 42 or equivalent).

2. Sample Preparation
  • Dry the TCPA sample at 60°C under vacuum for 2 hours to remove surface moisture.

  • Weigh 15–20 mg of TCPA (

    
     mg) onto the ash-free paper.
    
  • Fold the paper into a "flag" with a fuse strip, ensuring the sample is tightly enclosed.

3. Combustion (The "Flash")[1]
  • Place the sample flag into the platinum basket of the Schöniger flask stopper.

  • Add the Absorbing Solution to the 500 mL iodine flask.

  • Flush the flask with pure Oxygen (

    
    ) for 60 seconds.
    
  • Ignite the paper fuse and immediately insert the stopper, clamping it firmly. Invert the flask once to seal the neck with liquid.

  • Safety Note: Perform behind a blast shield. The combustion of high-Cl compounds can be vigorous.

  • Allow the flask to stand for 30 minutes with intermittent shaking to ensure complete absorption of combustion gases (mist).

4. Quantification (Potentiometric Titration)[1]
  • Rinse the stopper and Pt-basket with deionized water into the flask.

  • Acidify the solution with

    
     until pH < 2.
    
  • Add 5 mL of Acetone (sharpening agent for the endpoint).

  • Titrate with 0.01 M

    
     using a silver electrode.
    
  • Calculation:

    
    
    
5. Theoretical vs. Expected Values

For 3,4,5,6-Tetrachloropyridin-2-amine (C₅H₂Cl₄N₂) :

  • MW: 231.89 g/mol

  • % Carbon: 25.89%

  • % Hydrogen: 0.87%

  • % Nitrogen: 12.08%

  • % Chlorine: 61.16%

Acceptance Criteria: Experimental values must be within


 of theoretical values.

Part 5: Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low %Cl Result Incomplete combustion (soot on basket).Increase

flow; use a combustion aid (e.g., sucrose) to boost flame temp.
High %Cl Result Contamination or poor water quality.Run a blank with just paper and reagents.
Drifting Endpoint Silver electrode coating.Polish the Ag electrode; ensure solution is acidic enough.
Low %C (in Auto Analyzer) Formation of stable C-Cl fragments.Add

(Vanadium Pentoxide) to the sample capsule to aid oxidation.

Part 6: References

  • Schöniger, W. (1955).[2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[2] Mikrochimica Acta, 43(1), 123–129.[2] Link

  • Macdonald, A. M. G. (1961).[2] The oxygen flask method.[1][2][3] A review. The Analyst, 86, 3-12. Link

  • EPA Method 5050. (2014). Bomb Preparation Method for Solid Waste (Halogens). U.S. Environmental Protection Agency. Link

  • PubChem. (2025).[4] Compound Summary: 3-Amino-2,4,5,6-tetrachloropyridine.[4] National Library of Medicine. Link

  • Exeter Analytical. (n.d.). Oxygen Flask Combustion Unit - Technical Overview.Link

Sources

×

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